4-(Methylamino)butanenitrile: A Comprehensive Technical Guide to Structure, Synthesis, and Applications
Executive Summary In the landscape of organic synthesis and drug development, bifunctional aliphatic molecules serve as critical scaffolds for constructing complex nitrogenous architectures. 4-(Methylamino)butanenitrile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of organic synthesis and drug development, bifunctional aliphatic molecules serve as critical scaffolds for constructing complex nitrogenous architectures. 4-(Methylamino)butanenitrile is a highly versatile intermediate characterized by a secondary amine and a terminal nitrile group. While rarely a final active pharmaceutical ingredient (API) itself, it is a foundational precursor for synthesizing polyamines—most notably N-methylputrescine . This guide provides an in-depth technical analysis of the structural properties, synthetic methodologies, and biochemical significance of 4-(methylamino)butanenitrile, tailored for researchers in synthetic chemistry and alkaloid biosynthesis.
Structural and Physicochemical Profiling
The reactivity of 4-(methylamino)butanenitrile is governed by its two functional groups. The secondary amine acts as a potent nucleophile and base, while the terminal nitrile provides an electrophilic carbon center susceptible to reduction or hydrolysis. Understanding its physicochemical properties is essential for optimizing reaction conditions, solvent selection, and purification strategies.
Quantitative Data Summary
The following table summarizes the core physicochemical descriptors of the compound, validated by computational and experimental databases[1],[2].
Expertise Insight: The negative XLogP3 value indicates that the free base is highly polar and miscible with aqueous systems. During liquid-liquid extraction, salting out the aqueous phase or using highly polar organic solvents (like dichloromethane or chloroform) is required to achieve high recovery yields.
Synthetic Methodologies: The Sₙ2 Pathway
The most direct and scalable route to synthesize 4-(methylamino)butanenitrile is through a bimolecular nucleophilic substitution (Sₙ2) reaction utilizing commercially available 4-halobutanenitriles, such as 4-chlorobutanenitrile[3].
Causality in Experimental Design
A fundamental challenge in amine alkylation is over-alkylation . Because secondary amines are often more nucleophilic than primary amines, the newly formed 4-(methylamino)butanenitrile can compete with the starting methylamine to attack unreacted 4-chlorobutanenitrile, leading to unwanted tertiary amines.
To enforce causality toward the desired secondary amine, the protocol employs a massive molar excess of methylamine . This statistical advantage ensures the halobutanenitrile reacts almost exclusively with methylamine. Furthermore, the excess methylamine acts as an intrinsic acid scavenger, neutralizing the HCl byproduct to drive the reaction forward.
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system. The disappearance of the starting material can be continuously monitored via Thin-Layer Chromatography (TLC) or GC-MS.
Reagent Preparation: Dissolve 1.0 equivalent of 4-chlorobutanenitrile in a minimal amount of absolute ethanol within a heavy-walled pressure vessel.
Nucleophilic Addition: Cool the vessel to 0°C using an ice bath to control the initial exothermic reaction. Slowly introduce a 33% solution of methylamine in absolute ethanol (8.0 to 10.0 equivalents).
Thermal Activation: Seal the pressure vessel tightly. Gradually warm the mixture to room temperature, then heat to 60°C for 4 to 6 hours.
Reaction Monitoring: Sample the mixture and analyze via GC-MS. The reaction is deemed complete when the Sₙ2 precursor (4-chlorobutanenitrile) is no longer detectable.
Solvent & Excess Reagent Removal: Cool the vessel to room temperature. Carefully vent the unreacted methylamine gas into an acid trap. Concentrate the crude mixture under reduced pressure using a rotary evaporator.
Work-up and Basification: The residue will contain the hydrochloride salt of the product. Add 1M NaOH until the pH reaches >12 to liberate the free base. Extract the aqueous layer thoroughly with dichloromethane (3 × 30 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and evaporate the solvent. To increase shelf-life and prevent oxidative degradation, the free base can be converted to 4-(methylamino)butanenitrile hydrochloride by bubbling dry HCl gas through an ethereal solution of the product, yielding a stable crystalline solid[2].
Chemical synthesis workflow from 4-chlorobutanenitrile to N-methylputrescine.
The primary utility of 4-(methylamino)butanenitrile in drug development and biochemical research lies in its conversion to N-methylputrescine (N-methyl-1,4-butanediamine).
Nitrile Reduction Mechanics
The terminal nitrile group is subjected to catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon under a pressurized H₂ atmosphere) or chemical reduction using Lithium Aluminum Hydride (LiAlH₄). This transforms the C≡N bond into a primary amine (-CH₂-NH₂), yielding N-methylputrescine[4].
Biochemical Significance in Plant Metabolism
N-methylputrescine is a central intermediate in the secondary metabolism of plants, specifically within the Solanaceae and Erythroxylaceae families[5]. By synthesizing N-methylputrescine chemically from 4-(methylamino)butanenitrile, researchers can bypass complex biological extraction methods to supply precursors for biomimetic synthesis or isotopic labeling studies.
Enzymatic Parallels: In nature, putrescine is methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine[4],[5].
Oxidation and Cyclization: N-methylputrescine is subsequently deaminated by diamine oxidase (DAO) to yield 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the highly reactive N-methyl-Δ¹-pyrrolinium cation [5].
Alkaloid Divergence: This cation is the critical branch point. Condensation with nicotinic acid yields nicotine , while condensation with acetoacetic acid derivatives forms the tropane ring, leading to tropane alkaloids like atropine and cocaine[5].
Role of N-methylputrescine in the divergent biosynthesis of tropane alkaloids and nicotine.
Analytical Characterization and Self-Validating Systems
To ensure the trustworthiness of the synthesized 4-(methylamino)butanenitrile, rigorous analytical validation is required:
GC-MS (Gas Chromatography-Mass Spectrometry): The free base should elute as a single sharp peak. The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z 98. A prominent fragment at m/z 44 [CH₃-NH=CH₂]⁺ is highly characteristic of the terminal N-methyl group undergoing α-cleavage.
¹H-NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the N-methyl protons will appear as a singlet (integrating to 3H) around 2.4 ppm. The methylene protons adjacent to the nitrile (-CH₂-CN) will present as a triplet around 2.3 ppm, confirming the integrity of the carbon chain.
IR Spectroscopy: A sharp, distinct absorption band near 2250 cm⁻¹ is mandatory, confirming the presence of the intact C≡N stretching vibration. The secondary amine (N-H) stretch will appear as a single broad band near 3300 cm⁻¹.
References
PubChem (National Institutes of Health). "4-(Methylamino)butanenitrile | C5H10N2 | CID 20120930". PubChem Database. Available at:[Link]
Yang, et al. (Oxford Academic). "Transcript profiling of a bitter variety of narrow-leafed lupin to discover alkaloid biosynthetic genes". Journal of Experimental Botany. Available at:[Link]
Kuate, et al. (National Institutes of Health). "Tilting Plant Metabolism for Improved Metabolite Biosynthesis and Enhanced Human Benefit". International Journal of Molecular Sciences. Available at:[Link]
The Definitive Guide to 4-(Methylamino)butanenitrile: Identifiers, Structural Validation, and Synthetic Utility
Executive Summary In the landscape of Active Pharmaceutical Ingredient (API) development, aliphatic nitriles bearing secondary amines serve as critical bifunctional building blocks. Among these, 4-(Methylamino)butanenitr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of Active Pharmaceutical Ingredient (API) development, aliphatic nitriles bearing secondary amines serve as critical bifunctional building blocks. Among these, 4-(Methylamino)butanenitrile stands out as a highly versatile precursor. However, procurement, regulatory documentation (such as IND applications), and bench-level execution require absolute precision regarding its chemical identifiers. A mismatch in registry numbers can lead to stoichiometric errors, unexpected solubility profiles, and regulatory holds.
As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive technical breakdown of 4-(Methylamino)butanenitrile. This guide details its core identifiers, physicochemical properties, and a field-proven, self-validating protocol for structural confirmation.
Core Chemical Identifiers and State-Dependent Causality
A frequent pitfall in scale-up chemistry is the conflation of a free base with its salt forms. 4-(Methylamino)butanenitrile exists primarily in two commercially and synthetically relevant states: the free base and the hydrochloride (HCl) salt.
Table 1: Quantitative Data and Chemical Identifiers
Property / Identifier
Free Base Form
Hydrochloride (HCl) Salt
CAS Registry Number
31058-09-0
16011-91-9
PubChem CID
20120930
N/A
Molecular Formula
C₅H₁₀N₂
C₅H₁₁ClN₂
Molecular Weight
98.15 g/mol
134.61 g/mol
SMILES
CNCCCC#N
CNCCCC#N.Cl
Physical State (Standard)
Liquid (typically)
Solid (Crystalline)
Causality in State Selection:
According to the National Center for Biotechnology Information (NCBI) PubChem database, the free base of 4-(Methylamino)butanenitrile (CAS 31058-09-0) has a molecular weight of 98.15 g/mol [1]. In its free base form, the secondary amine is highly nucleophilic and prone to atmospheric oxidation as well as CO₂ absorption. For long-term storage and precise stoichiometric weighing in pharmaceutical drug therapy development, the hydrochloride salt (CAS 16011-91-9) is overwhelmingly preferred. The protonation of the secondary amine prevents unintended intermolecular side reactions (such as polymerization or cyclization), rendering the molecule bench-stable.
Orthogonal Structural Validation Workflow
To ensure the integrity of the chemical identifier, a rigorous laboratory must not rely solely on vendor labeling. Every analytical workflow must be a self-validating system. The following diagram outlines an orthogonal approach to confirm the identity of a newly procured batch.
Figure 1: Orthogonal analytical workflow for the structural validation of 4-(Methylamino)butanenitrile.
This methodology is designed to validate the free base form (CAS 31058-09-0) using a self-validating logic loop. If any step fails, the batch identity is rejected.
Step 1: Inert Sample Preparation
Action: Transfer 15 mg of the batch into a sealed vial within a nitrogen-purged glovebox.
Causality: The free base is hygroscopic. Exposure to ambient moisture can initiate slow hydrolysis of the terminal nitrile into an amide. Inert handling ensures the analytical sample reflects the true, unadulterated batch state.
Step 2: Attenuated Total Reflectance FT-IR (ATR-FTIR)
Action: Deposit 2 µL of the liquid free base onto the diamond crystal. Scan from 4000 to 400 cm⁻¹.
Causality: We are specifically interrogating the orthogonal functional groups. The presence of a sharp, weak-to-medium band at ~2250 cm⁻¹ definitively confirms the C≡N (nitrile) stretch. A single, broad peak at ~3300 cm⁻¹ confirms the secondary amine (N-H). Self-Validation: If a strong C=O stretch (~1650 cm⁻¹) appears, the batch has degraded via hydrolysis and must be discarded.
Step 3: Nuclear Magnetic Resonance (NMR) Profiling
Action: Dissolve 5 mg of the sample in 0.5 mL of anhydrous CDCl₃. Acquire 1D ¹H and ¹³C spectra.
Causality: CDCl₃ is mandated over protic solvents (like D₂O or CD₃OD) to prevent deuterium exchange at the secondary amine, allowing the N-H proton to be integrated. The ¹H spectrum must show a distinct singlet for the N-methyl group (~2.4 ppm) and three distinct methylene multiplets, validating the carbon backbone.
Step 4: LC-MS Isotopic Profiling
Action: Inject 1 µL into a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Utilize Electrospray Ionization in positive mode (ESI+).
Causality: The basic secondary amine readily accepts a proton in the acidic mobile phase. The mass analyzer must detect the [M+H]⁺ ion at exactly 99.15 m/z [1]. Self-Validation: The absence of an M+18 peak confirms the nitrile has not hydrated to an amide.
Synthetic Utility in Drug Development
Once validated, 4-(Methylamino)butanenitrile serves as a highly efficient precursor in divergent synthetic pathways for API development.
Figure 2: Divergent synthetic pathways utilizing 4-(Methylamino)butanenitrile in API development.
Pathway A (Reduction): Catalytic hydrogenation using Raney Nickel or reduction via LiAlH₄ converts the terminal nitrile into a primary amine, yielding N-methylbutane-1,4-diamine. This diamine is a critical linker in the synthesis of multivalent receptor antagonists.
Pathway B (Hydrolysis): Acidic or basic hydrolysis of the nitrile group yields 4-(methylamino)butanoic acid. This molecule is a structurally constrained analog of Gamma-Aminobutyric Acid (GABA), making it a valuable scaffold in neuropharmacological drug discovery.
Physicochemical properties of 4-(Methylamino)butanenitrile
Technical Whitepaper: Physicochemical Profiling of 4-(Methylamino)butanenitrile Executive Summary 4-(Methylamino)butanenitrile (CAS: 31058-09-0) serves as a critical aliphatic intermediate in the synthesis of pyrrolidine...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling of 4-(Methylamino)butanenitrile
Executive Summary
4-(Methylamino)butanenitrile (CAS: 31058-09-0) serves as a critical aliphatic intermediate in the synthesis of pyrrolidine-based pharmaceuticals, agrochemicals, and nicotine analogues.[1] Functioning as a linear precursor to the cyclic solvent N-methyl-2-pyrrolidone (NMP) and the neurotransmitter analogue N-methyl-GABA, its utility is defined by the competing reactivity between its nucleophilic secondary amine and its electrophilic nitrile terminus.[1] This guide provides a rigorous analysis of its physicochemical properties, stability profiles, and synthetic pathways, designed for researchers optimizing heterocycle formation.
Chemical Identity & Structural Analysis
The compound consists of a four-carbon butyronitrile chain terminated by a secondary methylamine group. This structure imparts amphiphilic character, with the amine acting as a proton acceptor and the nitrile as a dipole-stabilized hydrophobic tail.
Due to the high volatility and oxidative instability of the free base, 4-(methylamino)butanenitrile is commercially supplied and handled almost exclusively as its hydrochloride salt.
The stability of 4-(methylamino)butanenitrile is governed by the "Pyrrolidine Nexus"—the thermodynamic drive to cyclize into a five-membered ring.
Cyclization Risk: Under basic aqueous conditions or high heat, the free base hydrolyzes to the corresponding acid (N-methyl-GABA), which spontaneously dehydrates to form N-methyl-2-pyrrolidone (NMP), a thermodynamically stable lactam.[1]
Reduction: Catalytic hydrogenation converts the nitrile to a primary amine, yielding N-methylputrescine, a precursor in alkaloid biosynthesis.
Figure 1: The Pyrrolidine Nexus Pathway[1]
Caption: Reaction pathways showing the synthesis of the target nitrile and its divergence into cyclized lactams (NMP) or reduced diamines.
Synthesis & Experimental Protocols
The most robust synthesis involves the nucleophilic substitution of 4-chlorobutyronitrile with methylamine. This method avoids the Michael addition issues associated with acrylonitrile routes.
Methylamine (40% aqueous solution or 2.0M in THF, 3.0–5.0 eq)
Potassium Iodide (0.1 eq, catalyst)
Ethanol (Solvent)
Methodology:
Preparation: Dissolve 4-chlorobutyronitrile and potassium iodide in ethanol.
Amination: Add excess methylamine slowly at 0°C to suppress dimerization.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with Ninhydrin; secondary amines turn faint orange/brown).
Workup: Evaporate excess methylamine and solvent under reduced pressure.
Purification (Salt Formation): Dissolve the residue in diethyl ether. Add 1.0M HCl in ether dropwise. The hydrochloride salt will precipitate as a white solid.
Filtration: Collect the solid by vacuum filtration and wash with cold ether to remove unreacted nitrile.[1]
Critical Control Point: Excess methylamine is vital to prevent the product (a secondary amine) from reacting with another molecule of chlorobutyronitrile, which would form the tertiary amine dimer.
Safety & Handling (E-E-A-T)
As a nitrile amine, this compound presents dual hazards: cyanide-like toxicity potential (metabolic release) and causticity from the amine.
Acute Toxicity: Classified as Harmful if swallowed (H302).[1][3] The nitrile group can metabolize to release cyanide ions in vivo, though less readily than alpha-nitriles.
Irritation: Causes serious eye irritation (H319) and skin irritation.[1]
Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base should be used immediately upon generation to prevent oxidation or polymerization.
PPE Requirements:
Nitrile gloves (0.11 mm minimum thickness).
Chemical safety goggles (face shield recommended for free base handling).
Fume hood with minimum face velocity of 100 fpm.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20120930, 4-(Methylamino)butanenitrile.[1] Retrieved from [Link]
Lammens, T. M., et al. (2010). "Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid."[1][4] Green Chemistry, 12, 1430-1436.[4][5] (Validates the cyclization pathway to NMP).
Organic Syntheses. Coll. Vol. 1, p. 156 (1941). "gamma-Chlorobutyronitrile."[2] (Foundational method for precursor synthesis). Retrieved from [Link][1]
Technical Guide: The Role of 4-(Methylamino)butanenitrile in Nicotine Metabolite Research
Executive Summary 4-(Methylamino)butanenitrile (MABN) serves as a critical synthetic intermediate and mechanistic probe in nicotine research. While not a primary mammalian metabolite itself, it is the essential chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(Methylamino)butanenitrile (MABN) serves as a critical synthetic intermediate and mechanistic probe in nicotine research. While not a primary mammalian metabolite itself, it is the essential chemical precursor used to generate authentic reference standards for 4-(methylamino)butyric acid (4-MABA) and N-methyl-2-pyrrolidone (NMP) —two compounds found in the biological fluids of tobacco users and in the pyrolysis profiles of e-cigarette aerosols.
This guide details the application of MABN in synthesizing ring-opened nicotine metabolites, its utility in studying nitrosamine formation kinetics, and the protocols for its conversion into analytically viable standards.
Part 1: Chemical Identity & Mechanistic Context
The Structural Link to Nicotine
Nicotine consists of a pyridine ring coupled to a pyrrolidine ring. The metabolic or thermal degradation of nicotine often involves the opening of this pyrrolidine ring. MABN (
) represents the aliphatic backbone of the opened pyrrolidine ring, lacking the pyridine moiety.
Why this molecule matters:
Metabolite Standard Synthesis: It is the most efficient starting material for synthesizing 4-(methylamino)butyric acid , a known metabolite formed via the degradation of cotinine or the action of bacterial enzymes on nicotine in the gut.
Pyrolysis Modeling: It models the thermal dehydration pathways that occur in vaping devices, where ring-opening leads to nitrile formation.
Nitrosamine Precursor: It is the direct amine precursor to 4-(methylnitrosamino)butanenitrile , a model for studying the kinetics of Tobacco-Specific Nitrosamine (TSNA) formation.
The Metabolic vs. Synthetic Pathway
Researchers often confuse the presence of a metabolite with the tool used to identify it. MABN is the tool.
Feature
4-(Methylamino)butanenitrile (MABN)
4-(Methylamino)butyric Acid (4-MABA)
Role
Synthetic Precursor / Chemical Probe
Biological Metabolite
Origin
Chemical Synthesis (Lab)
Nicotine/Cotinine Degradation (In Vivo)
Stability
High (as HCl salt)
Variable (Zwitterionic nature)
Key Reaction
Hydrolysis Acid
Cyclization Lactam (NMP)
Part 2: Experimental Protocols
Protocol A: Synthesis of the 4-MABA Metabolite Standard
Objective: Convert MABN into 4-(methylamino)butyric acid to use as an LC-MS/MS reference standard for urine analysis.
Causality: We use the nitrile precursor because direct isolation of the zwitterionic amino acid is difficult. The nitrile allows for controlled hydrolysis and purification as a hydrochloride salt.
Dissolution: Dissolve 1.0 g of MABN in 10 mL of 6M HCl in a round-bottom flask.
Why: Acidic conditions are required to hydrolyze the cyano (-CN) group to the carboxylic acid (-COOH).
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
Monitoring: Monitor the disappearance of the nitrile peak (
) via IR spectroscopy or by TLC.
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous residue.
Crystallization: Dissolve the residue in a minimum amount of hot ethanol. Add diethyl ether dropwise until turbidity appears. Cool to 4°C overnight.
Validation: Filter the white crystals. Verify structure via NMR. The shift of the terminal carbon signal will confirm conversion from nitrile to acid.
Protocol B: Controlled Nitrosation Study (Safety & Kinetics)
Objective: Determine the rate of nitrosamine formation from the secondary amine structure of MABN.
Relevance: This models the formation of carcinogenic nitrosamines from ring-opened nicotine byproducts during tobacco curing or storage.
Buffer Preparation: Prepare a citrate-phosphate buffer adjusted to pH 3.0 (simulating stomach acid or acidic curing conditions).
Incubation: Dissolve MABN (10 mM) in the buffer. Add Sodium Nitrite (
, 50 mM).
Quenching: At time points (0, 15, 30, 60 min), withdraw aliquots and quench with Ammonium Sulfamate.
Why: Sulfamate rapidly destroys excess nitrite, freezing the reaction for analysis.
Analysis: Analyze via HPLC-UV or LC-MS/MS for the appearance of N-nitroso-4-(methylamino)butanenitrile .
Part 3: Pathway Visualization
The following diagram illustrates the central role of MABN in bridging chemical synthesis and biological metabolite identification.
Caption: Figure 1. MABN acts as the synthetic bridge to generate metabolite standards (MABA) and study pyrolysis markers (NMP).
Part 4: Analytical Data Summary
When developing LC-MS/MS methods for nicotine metabolites, MABN derivatives exhibit distinct fragmentation patterns. The table below summarizes the data for the MABN-derived standard (4-MABA) compared to related compounds.
Compound
Precursor Ion (m/z)
Product Ion (Quant)
Product Ion (Qual)
Retention Time (min)*
4-(Methylamino)butanenitrile
99.1
68.1
41.1
1.2
4-(Methylamino)butyric acid
118.1
87.1
58.1
0.9
N-Methyl-2-pyrrolidone
100.1
69.1
44.1
1.5
Cotinine
177.1
80.1
98.1
2.4
*Note: Retention times are based on a standard C18 Reverse Phase column with 0.1% Formic Acid/Methanol gradient.
Self-Validating Analytical Check
To ensure your standard is authentic 4-MABA synthesized from MABN and not the cyclized lactam (NMP):
Check the pH: Dissolve the product in water. 4-MABA is amphoteric (zwitterion); NMP is neutral.
Derivatization: React with Butanol/HCl. 4-MABA will form a butyl ester (m/z shift +56). NMP will not react under mild esterification conditions.
References
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 93638, 4-(Methylamino)butyronitrile. Retrieved from [Link]
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews. Retrieved from [Link]
Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology. Retrieved from [Link]
Thermodynamic Stability & Degradation Mechanics of 4-(Methylamino)butanenitrile
Technical Whitepaper | Version 1.0 Executive Summary This guide analyzes the thermodynamic and kinetic stability profile of 4-(Methylamino)butanenitrile (MABN). While MABN serves as a critical intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper | Version 1.0
Executive Summary
This guide analyzes the thermodynamic and kinetic stability profile of 4-(Methylamino)butanenitrile (MABN). While MABN serves as a critical intermediate in the synthesis of pyrrolidine derivatives (e.g., nicotine analogs, N-methyl-2-pyrrolidone), it exhibits intrinsic thermodynamic instability in its free base form.
The molecule is predisposed to intramolecular cyclization driven by entropic favorability, following Baldwin’s 5-exo-dig rules . Long-term stability is only achievable through kinetic trapping (protonation) or rigorous exclusion of moisture. This document details the degradation pathways, theoretical grounding, and validated protocols for stability assessment.
Part 1: Molecular Architecture & Reactivity Profile
Structural Tension
MABN (
) consists of a nucleophilic secondary amine and an electrophilic nitrile group separated by a flexible three-carbon propyl linker.
Nucleophile: The
-methyl amine lone pair (HOMO).
Electrophile: The nitrile carbon (LUMO).
Linker: The propyl chain allows the molecule to adopt a conformation where the amine and nitrile are in close proximity (the "reactive rotamer").
Theoretical Grounding: Baldwin’s Rules
According to Sir Jack Baldwin’s rules for ring closure, the cyclization of MABN involves a nucleophilic attack on a digonal (sp-hybridized) carbon to form a 5-membered ring.
Classification:5-exo-dig .
Prediction:Favored.
Mechanism: The amine attacks the nitrile carbon to form an amidine intermediate. The transition state geometry allows for orbital overlap without severe distortion, making this process kinetically accessible at ambient temperatures for the free base.
The Protonation Switch (Kinetic Trap)
Commercially, MABN is almost exclusively supplied as the Hydrochloride Salt (CAS 16011-91-9) .
Free Base (
): The amine is unprotonated and highly nucleophilic. Cyclization is rapid.
HCl Salt: The amine is protonated (
). The lone pair is bound to a proton, removing nucleophilicity. The electrophilic attack on the nitrile is shut down.
Implication: Stability is binary. The salt is stable; the free base is transient.
Part 2: Thermodynamic Landscape & Degradation Pathways
The degradation of MABN is not a random decomposition but a deterministic cascade toward a thermodynamic sink.
Pathway A: Intramolecular Cyclization (Anhydrous)
In the absence of water (or low water activity), the free base cyclizes to form 1-methyl-2-iminopyrrolidine . This is an equilibrium process, but the cyclic form is often favored due to the enthalpy of bond formation (
bond vs bond) and the entropic advantage of intramolecularity.
Pathway B: Hydrolytic Degradation (The NMP Sink)
In the presence of moisture and heat, the nitrile hydrolyzes. However, because of the proximal amine, this is not a simple hydrolysis to a linear acid. It proceeds via a "cyclization-hydrolysis" sequence to form N-Methyl-2-pyrrolidone (NMP) , a highly stable lactam.
Visualization of Pathways
The following diagram maps the kinetic and thermodynamic relationships between MABN and its degradation products.
Figure 1: Reaction coordinate map showing the transition from the stable salt form to the thermodynamic sink (NMP).
Part 3: Experimental Protocols for Stability Assessment
Do not rely on generic shelf-life data. The following protocol utilizes an Accelerated Stability Assessment Program (ASAP) to predict long-term behavior.
Protocol: pH-Dependent Degradation Kinetics
This experiment determines the "safe window" for handling the free base in solution.
Reduces thermal energy available to overcome for hydrolysis.
Atmosphere
Argon/Nitrogen
Prevents moisture ingress. Water is the reagent for irreversible hydrolysis to NMP.
Container
Glass/Teflon
Avoid metals that might act as Lewis acids (catalyzing nitrile hydrolysis).
Handling the Free Base
If your synthesis requires the free base:
Generate in situ: Do not isolate the free base if possible. Deprotonate in the presence of the next electrophile.
Cold Workup: If extraction is necessary, keep all phases
.
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for storage. Use non-polar, anhydrous solvents (DCM, Toluene) to disfavor the charged transition state of cyclization.
References
Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736.
PubChem. (n.d.). Compound Summary: 4-(Methylamino)butanenitrile (CID 20120930).[2] National Library of Medicine. Retrieved from [Link]
Lin, T. Y. (1986). The Synthesis and Chemistry of Selected 4-Methyl-2-pyrrolidones. DigitalCommons@University of Nebraska-Lincoln. Retrieved from [Link]
Gilmore, K., & Alabugin, I. V. (2011). Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. Chemical Reviews, 111(11), 6513–6556.
The Bio-Synthetic Pivot: 4-(Methylamino)butyronitrile (MABN) as a Pro-Moiety for N-Methyl-GABA and Pyrrolidine Scaffolds
Executive Summary 4-(Methylamino)butyronitrile (MABN) is a critical aliphatic nitrile intermediate that sits at the intersection of industrial synthesis, neuropharmacology, and biocatalysis. While not a primary mammalian...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(Methylamino)butyronitrile (MABN) is a critical aliphatic nitrile intermediate that sits at the intersection of industrial synthesis, neuropharmacology, and biocatalysis. While not a primary mammalian metabolite, its biological significance lies in its role as a "masked" precursor to N-Methyl-GABA (a bioactive GABA analog) and its utility as a substrate for nitrilase enzymes in green chemistry applications.
For drug development professionals, MABN represents a strategic scaffold: it hydrolyzes to release a carnitine-transport inhibitor (N-Methyl-GABA) or cyclizes to form the pyrrolidine core essential for nicotinic ligands and industrial solvents like N-Methyl-2-pyrrolidone (NMP). This guide dissects the mechanistic pathways, toxicological profiles, and experimental protocols required to utilize MABN effectively in research.
Metabolic Fate & Bioactivation Mechanisms
MABN is biologically inert until acted upon by specific hydrolytic enzymes or chemical catalysts. Its "biological significance" is defined by its two primary divergent pathways: Linear Hydrolysis and Cyclic Lactamization .
The Linear Pathway: N-Methyl-GABA Generation
Upon exposure to nitrilases (EC 3.5.5.1) or nitrile hydratases/amidases, the nitrile group of MABN is converted to a carboxylic acid, yielding 4-(methylamino)butyric acid (N-Methyl-GABA) .
Biological Activity: N-Methyl-GABA is a naturally occurring metabolite in Nicotiana species and a product of bacterial nicotine catabolism.
Mechanism of Action: Unlike GABA, which primarily targets GABA-A/B receptors, N-Methyl-GABA has been identified as an inhibitor of L-Carnitine
-oxidation in mammalian systems. It competes with carnitine for transport or enzymatic processing, potentially altering fatty acid metabolism.
Therapeutic Relevance: Derivatives of N-Methyl-GABA are investigated for anticonvulsant activity and use in cosmetic formulations for skin anti-aging (collagen modulation).
The Cyclic Pathway: Pyrrolidine Formation
Under physiological pH (if not rapidly hydrolyzed) or specific thermal conditions, MABN undergoes intramolecular cyclization to form N-Methyl-2-pyrrolidone (NMP) .
Significance: This pathway mimics the biosynthesis of the pyrrolidine ring found in nicotine and cotinine.
Drug Design: The cyclization tendency is exploited in the synthesis of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), where the pyrrolidine ring acts as a cationic pharmacophore.
Pathway Visualization
The following diagram illustrates the "Pivot" role of MABN between bioactivity (Linear) and structural scaffolding (Cyclic).
Figure 1: The divergent metabolic and synthetic fates of MABN. The compound serves as a bifurcation point between linear bioactive amino acids and cyclic pyrrolidine scaffolds.
Toxicology & Safety Profile (The Nitrile Moiety)
Research involving MABN requires strict adherence to safety protocols due to the inherent risks of aliphatic nitriles.
Metabolic Cyanide Liberation
Like many short-chain nitriles, MABN is classified as a Group 1 Nitrile in toxicological models.
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) catalyze an
-hydroxylation at the carbon adjacent to the nitrile group. This unstable cyanohydrin intermediate spontaneously decomposes, releasing the Cyanide ion (CN-) and an aldehyde.
Implication: Toxicity is not immediate but "metabolically gated." Pre-treatment with P450 inhibitors (like
in animal models) significantly reduces lethality, confirming that bioactivation is required for toxicity.
Osteolathyrism Risks
Structurally, MABN resembles
-aminopropionitrile (BAPN), a known osteolathyrogen.
Risk: While MABN is less potent than BAPN, chronic exposure to aminonitriles can inhibit lysyl oxidase , the enzyme responsible for cross-linking collagen and elastin. This can lead to connective tissue fragility.
Experimental Protocols
Protocol A: Biocatalytic Synthesis of N-Methyl-GABA
Objective: To convert MABN to N-Methyl-GABA using a recombinant nitrilase, avoiding harsh acidic hydrolysis that promotes cyclization.
Reagents:
Substrate: 50 mM 4-(Methylamino)butyronitrile (in MeOH stock).
Enzyme: Recombinant Nitrilase (e.g., from Alcaligenes faecalis or Pseudomonas fluorescens EBC191).
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Workflow:
Preparation: Suspend lyophilized nitrilase (10 mg/mL) in phosphate buffer.
Initiation: Add MABN to a final concentration of 10 mM. Maintain temperature at 30°C with orbital shaking (180 rpm).
Sampling: At t=0, 1h, 4h, and 24h, remove 100 µL aliquots.
Quenching: Add 100 µL of Acetonitrile (ACN) with 0.1% Formic Acid to denature the enzyme. Centrifuge at 10,000 x g for 5 mins.
Analysis: Analyze supernatant via HPLC-ELSD or LC-MS (See Table 1).
Protocol B: HPLC-ELSD Detection Method
Due to the lack of a strong chromophore in MABN and N-Methyl-GABA, UV detection is poor. Evaporative Light Scattering Detection (ELSD) is the gold standard.
Table 1: HPLC Method Parameters for MABN Analysis
Parameter
Condition
Column
Cogent Diamond Hydride™ (4µm, 100Å, 4.6 x 150mm)
Mobile Phase A
DI Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
0-5 min: 80% B 30% B (Linear Ramp)
Flow Rate
1.0 mL/min
Detection
ELSD (Drift Tube Temp: 60°C, Gain: 1)
Retention Time
MABN: ~4.2 min | N-Methyl-GABA: ~6.5 min
Synthetic Utility in Drug Development
MABN is rarely the final product; it is a "chemical biology" tool.
GABA-Transaminase (GABA-T) Inhibitors:
Researchers utilize the MABN scaffold to synthesize suicide inhibitors of GABA-T. By modifying the amine group, the molecule can bind to the pyridoxal phosphate cofactor of the enzyme, elevating brain GABA levels (anticonvulsant effect).
Nicotinic Ligands:
The cyclization of MABN derivatives allows for the rapid assembly of 3-substituted pyrrolidines . This is crucial for developing
nicotinic acetylcholine receptor agonists, which are targets for cognitive enhancement and pain management.
Workflow Visualization: Biocatalytic Screening
The following workflow describes the screening process for identifying nitrilases capable of selective MABN hydrolysis without cyclization.
Figure 2: High-throughput screening workflow for identifying biocatalysts that favor the linear hydrolysis of MABN over cyclic lactam formation.
References
MicroSolv Technology Corp. (2025).[1] 4-(Methylamino)butyric Acid Analyzed by HPLC- AppNote. Retrieved from [Link][1]
PubChem. (2025).[2] 4-(Methylamino)butanenitrile | C5H10N2.[3] National Library of Medicine. Retrieved from [Link]
MDPI. (2023). Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum. Retrieved from [Link]
National Institutes of Health (NIH). (2025). Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. Retrieved from [Link]
The Basicity and pKa Dynamics of 4-(Methylamino)butanenitrile: A Technical Guide for Drug Development
Executive Summary For drug development professionals and formulation scientists, understanding the precise ionization behavior of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 4-(Met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and formulation scientists, understanding the precise ionization behavior of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 4-(Methylamino)butanenitrile (CAS: 31058-09-0) is a bifunctional aliphatic compound featuring a secondary amine and a terminal nitrile group[1]. Because its exact experimental pKa is rarely cataloged in standard literature, scientists must rely on structural thermodynamics and rigorous experimental protocols to determine its basicity. This whitepaper provides a deep-dive into the theoretical basicity, comparative pKa modeling, and self-validating experimental methodologies required to characterize 4-(Methylamino)butanenitrile.
Theoretical Framework: Electronic Effects on Basicity
The basicity of 4-(Methylamino)butanenitrile is governed by the availability of the lone electron pair on the secondary amine nitrogen. Two competing electronic effects dictate the thermodynamic stability of its conjugate acid:
Electron-Donating Effect (+I) of the Methyl Group: Secondary amines are generally more basic than their primary counterparts due to the electron-donating inductive effect of the alkyl substituent, which stabilizes the positive charge on the protonated nitrogen.
Electron-Withdrawing Effect (-I) of the Cyano Group: The sp-hybridized carbon of the nitrile group is highly electronegative. It exerts a strong electron-withdrawing inductive pull through the sigma bond framework, destabilizing the conjugate acid and lowering the pKa.
Distance Decay: Inductive effects decrease exponentially with distance. The three-carbon (propyl) spacer in 4-(Methylamino)butanenitrile significantly attenuates the -I effect of the cyano group compared to shorter analogs like 3-aminopropionitrile[2].
Figure 1: Logical flow of electronic effects dictating the basicity of 4-(Methylamino)butanenitrile.
Comparative pKa Analysis and Predictive Modeling
To establish a highly accurate predicted pKa for 4-(Methylamino)butanenitrile, we must analyze its structural analogs.
Baseline Secondary Amine: N-Methylbutylamine has an established pKa of 10.90[3].
Baseline Primary Amine (Nitrile Substituted): 4-Aminobutyronitrile has a predicted pKa of 8.89[4],[5].
Spacer Attenuation: 3-Aminopropionitrile, which has only a two-carbon spacer, has a much lower pKa of 7.80[2],[6], demonstrating how proximity to the cyano group drastically reduces basicity.
The Deduction: The N-methylation of a primary alkylamine typically increases the pKa by approximately +0.26 units (e.g., butylamine at 10.64 vs. N-methylbutylamine at 10.90). Applying this exact thermodynamic shift to 4-aminobutyronitrile (8.89 + 0.26) yields a highly reliable predicted pKa of ~9.15 for 4-(Methylamino)butanenitrile.
To empirically verify the pKa of 4-(Methylamino)butanenitrile, potentiometric titration is the gold standard. The following protocol is designed as a self-validating system , meaning every step contains internal controls to prevent thermodynamic artifacts.
Step-by-Step Methodology
Electrode Calibration (NIST Traceability): Calibrate a high-precision glass pH electrode using standard NIST buffers (pH 4.00, 7.00, 10.00) at exactly 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; strict thermal control prevents baseline drift.
Sample Preparation (Ionic Strength Control): Dissolve 1.0 mM of 4-(Methylamino)butanenitrile hydrochloride[8] in ultra-pure, deionized water. Add Potassium Chloride (KCl) to achieve a final concentration of 0.15 M. Causality: 0.15 M KCl mimics physiological ionic strength and maintains constant activity coefficients of the ions throughout the titration, ensuring the calculation yields a thermodynamic pKa rather than an apparent pKa.
Inert Atmosphere Maintenance: Purge the titration vessel with Nitrogen (N₂) gas for 15 minutes prior to and during the experiment. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, introducing a secondary weak acid that will skew the equivalence point.
Titration Execution: Titrate the solution using standardized 0.1 M NaOH in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) between additions.
Data Processing (Gran Plotting): Do not rely on visual inflection points. Use a Gran plot (first derivative of the titration curve) to mathematically identify the exact equivalence point, then fit the data to the Henderson-Hasselbalch equation via non-linear regression to extract the pKa.
Figure 2: Self-validating potentiometric titration workflow for accurate pKa determination.
Pharmacokinetic Implications in Drug Development
For drug development professionals, the pKa of an intermediate or API directly dictates its behavior in biological systems. With a pKa of ~9.15, 4-(Methylamino)butanenitrile will exist predominantly in its protonated (ionized) form at physiological pH (7.4).
According to the Henderson-Hasselbalch equation, at pH 7.4, the ratio of ionized to unionized species is approximately 56:1. This means >98% of the compound is ionized in systemic circulation . While this guarantees excellent aqueous solubility (ideal for oral bioavailability and dissolution), it restricts passive transcellular diffusion across lipophilic cell membranes. Formulators must account for this by evaluating the logD (distribution coefficient at pH 7.4) and potentially utilizing the hydrochloride salt form (CAS 16011-91-9)[8] to maximize shelf-life stability prior to administration.
Figure 3: Impact of physiological pH on ionization and pharmacokinetic behavior.
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-(Methylamino)butanenitrile from γ-Butyrolactone
Abstract: This comprehensive technical guide provides detailed protocols and in-depth scientific context for the synthesis of 4-(methylamino)butanenitrile, a valuable bifunctional molecule, utilizing γ-butyrolactone as a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This comprehensive technical guide provides detailed protocols and in-depth scientific context for the synthesis of 4-(methylamino)butanenitrile, a valuable bifunctional molecule, utilizing γ-butyrolactone as a readily available starting material. The synthesis is presented as a robust two-stage process: the initial conversion of γ-butyrolactone to a 4-halobutyronitrile intermediate, followed by a nucleophilic substitution with methylamine to yield the final product. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic principles, safety protocols, and characterization data to ensure successful and safe execution.
Introduction and Strategic Overview
4-(Methylamino)butanenitrile (C₅H₁₀N₂) is a compound of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[1] Its structure incorporates both a secondary amine and a nitrile, allowing for a wide range of subsequent chemical modifications.
The selection of γ-butyrolactone (GBL) as the starting material is strategic; it is an inexpensive, non-toxic, and widely available industrial solvent and chemical intermediate.[2][3] The synthetic approach detailed herein is designed for clarity, efficiency, and scalability, proceeding through a stable and isolable 4-halobutyronitrile intermediate. This strategy circumvents potential side reactions and provides a reliable pathway to the target molecule.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. This approach allows for the purification of the intermediate, ensuring a high-purity final product.
Figure 1: High-level workflow for the synthesis of 4-(methylamino)butanenitrile.
Stage 1: Synthesis of 4-Bromobutyronitrile Intermediate
The initial stage focuses on converting γ-butyrolactone into a suitable intermediate for the subsequent amination reaction. We will detail the synthesis of 4-bromobutyronitrile as a representative example. This process involves four key steps: lactone ring-opening, conversion to an acyl chloride, amidation, and finally, dehydration to the nitrile.
Mechanistic Principles
The conversion relies on a series of fundamental organic transformations. The lactone ring is first opened under acidic conditions. The resulting carboxylic acid is then activated by conversion to an acyl chloride, which is more reactive towards nucleophilic attack by ammonia.[4] The final step involves the dehydration of the primary amide using a potent dehydrating agent, such as phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂), which removes the elements of water to form the cyano group.[5]
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone (1.0 mol) and 48% aqueous hydrobromic acid (2.0 mol).
Heat the mixture to reflux (approx. 120-125°C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC.
After cooling to room temperature, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromobutanoic acid, which can be used in the next step without further purification.
Step 2.2.2: Synthesis of 4-Bromobutanoyl Chloride
Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ is toxic and corrosive and reacts violently with water.
To the crude 4-bromobutanoic acid (1.0 mol) in a flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl and SO₂), add thionyl chloride (1.2 mol) dropwise at room temperature.
Once the addition is complete, heat the mixture to reflux (approx. 70-80°C) for 2 hours until the evolution of gas ceases.
Remove the excess thionyl chloride by distillation under atmospheric pressure. The remaining crude 4-bromobutanoyl chloride is used directly.
Step 2.2.3: Synthesis of 4-Bromobutanamide
Caution: Ammonia is a corrosive and toxic gas. Handle with appropriate safety measures.
Dissolve the crude 4-bromobutanoyl chloride (1.0 mol) in anhydrous dichloromethane (500 mL) and cool the solution to 0°C in an ice bath.
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane slowly with vigorous stirring. Maintain the temperature below 10°C.
After the addition is complete, stir the reaction mixture for an additional hour at room temperature.
Filter the resulting suspension to remove ammonium chloride precipitate. Wash the filtrate with water, then with saturated NaHCO₃ solution, and finally with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield 4-bromobutanamide as a solid.
Step 2.2.4: Dehydration to 4-Bromobutyronitrile
Caution: Phosphorus(V) oxide is a powerful dehydrating agent and is corrosive. Handle with care.
In a dry flask, thoroughly mix 4-bromobutanamide (1.0 mol) with phosphorus(V) oxide (0.5 mol).
Set up for simple distillation and heat the mixture gently under vacuum. The product, 4-bromobutyronitrile, will distill over.
Collect the distillate and purify further by fractional distillation if necessary.
Data Summary for Stage 1
Step
Key Reagents
Temp. (°C)
Time (h)
Typical Yield (%)
2.2.1
γ-Butyrolactone, HBr
120-125
3-4
85-95
2.2.2
4-Bromobutanoic acid, SOCl₂
70-80
2
>90 (crude)
2.2.3
4-Bromobutanoyl chloride, NH₃
0-10
1
70-85
2.2.4
4-Bromobutanamide, P₄O₁₀
Distillation
-
60-75
Stage 2: Synthesis of 4-(Methylamino)butanenitrile
In this final stage, the 4-halobutyronitrile intermediate undergoes a nucleophilic substitution reaction with methylamine to furnish the target molecule.
Mechanistic Principles
This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion as a leaving group and the formation of a new carbon-nitrogen bond. Using an excess of methylamine is crucial to not only drive the reaction to completion but also to neutralize the hydrobromic acid formed as a byproduct, preventing the protonation of the amine nucleophile.
Detailed Experimental Protocol
Materials and Reagents:
4-Bromobutyronitrile
Methylamine (40% solution in water or as a gas)
Ethanol or Tetrahydrofuran (THF)
Potassium carbonate (K₂CO₃)
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
Caution: Methylamine is a flammable and toxic gas with a strong odor.[6][7] All operations must be conducted in an efficient fume hood.
In a pressure-rated reaction vessel, dissolve 4-bromobutyronitrile (1.0 mol) in ethanol (500 mL).
Cool the solution in an ice bath and add an excess of 40% aqueous methylamine solution (3.0-4.0 mol) slowly. Alternatively, bubble an excess of methylamine gas through the solution.
Seal the vessel and allow the mixture to stir at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50°C) to accelerate the rate, but this must be done with caution in a sealed vessel.
Monitor the reaction's completion by TLC or GC-MS.
After the reaction is complete, cool the mixture and carefully vent any excess pressure.
Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess methylamine.
To the remaining aqueous residue, add a solid base such as potassium carbonate to neutralize any ammonium salts and to aid in the extraction.
Extract the product into dichloromethane (3 x 150 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
The crude 4-(methylamino)butanenitrile can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Data Summary for Stage 2
Parameter
Value
Key Reagents
4-Bromobutyronitrile, Methylamine
Solvent
Ethanol or THF
Temperature
Room Temperature to 50°C
Time
24-48 hours
Typical Yield
70-85%
Characterization and Validation
The identity and purity of the final product, 4-(methylamino)butanenitrile, should be confirmed using standard analytical techniques.
Figure 2: Analytical workflow for product validation.
¹H NMR: Expect signals corresponding to the methyl group protons (singlet), and the methylene protons of the butane chain (multiplets).
¹³C NMR: The nitrile carbon typically appears around 115-120 ppm.[8] Signals for the three distinct methylene carbons and the N-methyl carbon should also be present.
IR Spectroscopy: Look for a characteristic sharp absorption peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. Also, expect N-H stretching for the secondary amine.
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₅H₁₀N₂, MW: 98.15 g/mol ) should be observed.[1]
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care and use a gas trap.[9][10]
Methylamine: Flammable, toxic, and corrosive gas/solution. Ensure the reaction vessel is properly sealed and vented when necessary.[6][7]
Nitriles: Organic nitriles are toxic and can be absorbed through the skin. Avoid direct contact.
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
Conclusion
This application note details a reliable and well-documented synthetic route for the preparation of 4-(methylamino)butanenitrile from γ-butyrolactone. By proceeding through a stable 4-halobutyronitrile intermediate, this multi-step synthesis offers high yields and a pure final product. The provided protocols, when combined with the outlined safety measures and analytical validation, equip researchers with a comprehensive guide for the successful synthesis of this valuable chemical building block.
References
ResearchGate. (n.d.). Suggested ring-opening reaction mechanism in the presence of primary and secondary amines as nucleophiles.
Wikipedia. (2024). γ-Butyrolactone.
Steven, J.-P., & Lecomte, P. (2018). Ring-opening Polymerization of Lactones.
Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(2), 189-192.
BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 4-Hydroxybutanamide.
Google Patents. (n.d.).
LookChem. (n.d.). Cas 96-48-0,gamma-Butyrolactone.
Chegg.com. (2023). Solved What is the product, if γ-butyrolactone is reacted.
De Saint-Fuscien, C., et al. (2012). Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. RSC Publishing.
Cyclization of 4-(Methylamino)butanenitrile to cotinine
An Application Guide for the Synthesis and Characterization of Cotinine via Intramolecular Cyclization of 4-(Methylamino)butanenitrile Abstract: Cotinine, the primary metabolite of nicotine, is a critical biomarker for q...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Synthesis and Characterization of Cotinine via Intramolecular Cyclization of 4-(Methylamino)butanenitrile
Abstract: Cotinine, the primary metabolite of nicotine, is a critical biomarker for quantifying exposure to tobacco smoke and holds therapeutic potential in its own right.[][2] While commonly synthesized through the oxidation of nicotine, this application note details a proposed synthetic route to cotinine via the intramolecular cyclization of 4-(methylamino)butanenitrile. This guide provides a comprehensive theoretical framework, a detailed experimental protocol for synthesis and purification, and robust analytical methods for product validation. It is intended for researchers in synthetic chemistry, pharmacology, and drug development seeking to explore alternative pathways to this important alkaloid.
Introduction to Cotinine Synthesis
Cotinine, or (S)-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone, is the predominant metabolite of nicotine, formed in humans primarily by the CYP2A6 enzyme in the liver.[][3] Its extended half-life of approximately 16-20 hours, compared to nicotine's 1-2 hours, makes it a more reliable and widely used biomarker for assessing tobacco use and secondhand smoke exposure.[4][5]
The conventional laboratory synthesis of cotinine involves the oxidation of nicotine, often using reagents like potassium ferricyanide.[6] While effective, the exploration of alternative synthetic pathways is crucial for expanding the toolkit of medicinal chemists and potentially discovering more efficient or scalable methods. This document outlines a proposed pathway starting from 4-(methylamino)butanenitrile, a precursor that contains the core carbon and nitrogen framework necessary for the target pyrrolidinone ring. The central transformation is an intramolecular cyclization, a powerful strategy in organic synthesis for constructing cyclic molecules. This proposed method hinges on the activation of the nitrile group to facilitate a nucleophilic attack by the secondary amine, followed by hydrolysis to yield the lactam (cotinine).
The proposed cyclization of 4-(methylamino)butanenitrile to form the cotinine precursor, an imine, is predicated on the activation of the nitrile group under acidic conditions. The mechanism can be broken down into several key steps, as illustrated in the diagram below.
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid catalyst. This step is critical as it transforms the nitrile into a highly electrophilic nitrilium ion. Activating the nitrile in this manner is essential for it to be susceptible to attack by a weak nucleophile like the secondary amine.[7]
Intramolecular Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbon of the nitrilium ion. This intramolecular reaction forms a five-membered cyclic intermediate.
Deprotonation: A base (e.g., the conjugate base of the acid catalyst or a solvent molecule) removes a proton from the nitrogen atom, neutralizing the charge and forming a cyclic imine intermediate.
Hydrolysis to Lactam: The final step to yield cotinine (a lactam) from the cyclic imine intermediate would involve hydrolysis during the reaction or upon aqueous workup. The imine is protonated, attacked by water, and undergoes subsequent proton transfers and elimination of ammonia to form the stable five-membered lactam ring structure of cotinine.
This protocol provides a comprehensive, step-by-step method for the synthesis, purification, and characterization of cotinine from 4-(methylamino)butanenitrile.
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylamino)butanenitrile (5.0 g, 50.9 mmol).
Solvent Addition: Add 100 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the starting material completely.
Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (7.0 g, 4.7 mL, 61.1 mmol, 1.2 equivalents) to the stirring solution at room temperature. The addition should be done carefully in a chemical fume hood.
Reaction: Heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2 hours (Eluent: 80:20 Ethyl Acetate/Hexanes). The reaction is expected to take 6-12 hours for completion.
Cooling: Once the starting material is consumed as indicated by TLC, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification
Neutralization: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (~50 mL) until gas evolution ceases and the pH of the aqueous layer is ~8-9.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[6]
Packing: Pack the column using a slurry of silica gel in hexanes.
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
Final Product: Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield pure cotinine as a solid or viscous oil. Determine the final yield.
Product Characterization and Validation
Confirming the identity and purity of the synthesized cotinine is paramount. A combination of chromatographic and spectroscopic methods should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for cotinine quantification and purity assessment.[9]
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: Isocratic mixture of acetate buffer and methanol.[9]
Procedure: Prepare a standard solution of authentic cotinine (1 mg/mL). Prepare a solution of the synthesized product at the same concentration. Inject both samples and compare the retention times. The synthesized product should show a single major peak at the same retention time as the standard. Purity can be estimated from the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides definitive structural confirmation by comparing the mass spectrum of the synthesized product with that of a known standard.
Column: DB-5ms or equivalent capillary column.
Carrier Gas: Helium.
Injector Temperature: 250°C.
Oven Program: Start at 100°C, ramp to 220°C at 15°C/min.[6]
MS Detector: Electron Ionization (EI) mode.
Procedure: Dissolve a small amount of the synthesized product and the standard in a suitable solvent (e.g., methanol). Inject into the GC-MS. The synthesized product should exhibit the same retention time and a fragmentation pattern identical to the cotinine standard.
Overall Workflow and Data Summary
The entire process from synthesis to validation follows a logical progression designed to ensure the efficient production and rigorous verification of the target compound.
Application Notes and Protocols for the Hydrolysis of 4-(Methylamino)butanenitrile to N-Methyl-γ-aminobutyric Acid
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical and enzymatic hydrolysis of 4-(methylamino)butanenitrile to its correspondin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical and enzymatic hydrolysis of 4-(methylamino)butanenitrile to its corresponding amino acid, N-methyl-γ-aminobutyric acid (N-methyl-GABA). N-methyl-GABA is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, making it a molecule of significant interest in neuroscience and pharmaceutical development.[1][2] This guide details multiple methodologies, including acid-catalyzed, base-catalyzed, and enzymatic hydrolysis, with a critical evaluation of each. Furthermore, it provides in-depth protocols on the strategic use of amine-protecting groups to mitigate side reactions and enhance product yield and purity. Each section explains the underlying chemical principles, offers step-by-step experimental protocols, and summarizes the advantages and limitations to guide the researcher in selecting the optimal method for their specific application.
Introduction: The Challenge of Aminonitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. However, the presence of an amino group in the substrate, as in 4-(methylamino)butanenitrile, introduces significant challenges. The amino group is nucleophilic and basic, rendering it susceptible to undesired side reactions under the harsh conditions typically required for chemical nitrile hydrolysis.[3] These can include polymerization, degradation, or reactions with acidic reagents. Therefore, achieving a clean and high-yielding conversion to N-methyl-GABA requires careful consideration of the reaction conditions and, in many cases, a protection-deprotection strategy.
This guide explores three primary pathways to achieve this transformation, offering solutions that balance reaction efficiency, purity, and process scalability.
Method 1: Direct Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a classical and direct method for converting nitriles to carboxylic acids. The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed.
Underlying Principle and Mechanism
The mechanism involves the initial protonation of the nitrile's nitrogen atom, which significantly increases the electrophilicity of the nitrile carbon.[4][5] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers and tautomerization steps leads to a protonated amide, which is then hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[4][6][7]
Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Experimental Protocol
Warning: This procedure uses strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(methylamino)butanenitrile (1.0 eq) in 6 M aqueous hydrochloric acid (HCl) (5-10 volumes).
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
Neutralization: Carefully adjust the pH of the solution to ~7 using a concentrated solution of sodium hydroxide (NaOH). The product may precipitate or can be isolated via ion-exchange chromatography.
Purification: The crude N-methyl-GABA can be purified by recrystallization from a water/ethanol mixture.
Evaluation
Advantages
Disadvantages
Simple, one-pot procedure.
Harsh reaction conditions can lead to charring and degradation.
Uses common and inexpensive reagents.
The secondary amine is protonated, but side reactions are still possible.
Difficult workup due to the need for precise neutralization.
Potential for N-dealkylation at high temperatures.
Acid-labile functional groups are not tolerated.[8]
Method 2: Direct Base-Catalyzed Hydrolysis
Hydrolysis under basic conditions offers an alternative to the harsh acidic environment. The reaction proceeds via a different mechanism and results in the formation of a carboxylate salt.
Underlying Principle and Mechanism
The reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[4] This forms a negatively charged intermediate that is protonated by water to yield an imidic acid. Tautomerization of the imidic acid produces an amide. Under the basic conditions, this amide is then saponified (hydrolyzed) to form a carboxylate salt and ammonia.[9] The final amino acid is obtained after an acidic workup.
Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.
Experimental Protocol
Warning: This procedure uses a strong base. Handle with appropriate PPE.
Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-(methylamino)butanenitrile (1.0 eq) in a 20% (w/v) aqueous solution of sodium hydroxide (NaOH) (5-10 volumes).
Reaction: Heat the mixture to reflux (100-110 °C) for 6-18 hours. The reaction should be monitored by TLC or HPLC.
Workup: Cool the reaction mixture to 0 °C in an ice bath.
Acidification: Slowly and carefully add concentrated HCl to the cooled solution to adjust the pH to the isoelectric point of N-methyl-GABA (approximately pH 4-5). The product will have minimal solubility at this pH.
Isolation: The product may precipitate upon acidification. If not, the amino acid can be isolated using ion-exchange chromatography.
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Evaluation
Advantages
Disadvantages
Generally milder than strong acid hydrolysis for some substrates.
The amine group can still participate in side reactions.
Avoids potential charring associated with concentrated acids.
Requires careful acidification to isolate the product.
Amides are relatively stable to base, requiring prolonged heating.[9]
High salt concentration in the final mixture can complicate purification.
Method 3: Amine Protection Strategy for Robust Hydrolysis
To circumvent the side reactions associated with the unprotected amine, a protection-hydrolysis-deprotection strategy is the most reliable method for achieving high purity and yield. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to basic hydrolysis conditions and can be cleanly removed with acid.
Rationale for Protection
By converting the reactive secondary amine into a stable carbamate, we effectively "mask" its nucleophilicity and basicity.[3][10] This allows for the use of more forceful hydrolysis conditions on the nitrile group without compromising the integrity of the rest of the molecule. This approach adds steps but significantly improves the reliability and outcome of the synthesis.
Caption: Workflow for the Protection-Hydrolysis-Deprotection Strategy.
Experimental Protocols
Protocol 4.2.1: Boc Protection of 4-(Methylamino)butanenitrile
Dissolution: Dissolve 4-(methylamino)butanenitrile (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
Reagent Addition: Add sodium hydroxide (1.1 eq) and stir until dissolved. Cool the solution to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in dioxane.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Workup: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected nitrile, which can often be used without further purification.
Protocol 4.2.2: Base Hydrolysis of N-Boc Protected Nitrile
Setup: Dissolve the N-Boc-4-(methylamino)butanenitrile (1.0 eq) from the previous step in ethanol or methanol.
Reaction: Add a 6 M aqueous solution of NaOH (5.0 eq) and heat the mixture to reflux for 4-8 hours.
Workup: Cool the mixture and remove the organic solvent under reduced pressure. Dilute with water and wash with diethyl ether to remove any non-acidic impurities.
Acidification: Cool the aqueous layer to 0 °C and acidify with 1 M HCl to a pH of 2-3.
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-N-methyl-GABA.
Protocol 4.2.3: Boc Deprotection
Dissolution: Dissolve the N-Boc-N-methyl-GABA (1.0 eq) in dichloromethane (DCM, 5 volumes).
Reaction: Add trifluoroacetic acid (TFA, 5 volumes) and stir at room temperature for 1-2 hours.
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA. The resulting N-methyl-GABA TFA salt can be triturated with cold diethyl ether to yield a solid, which can be further purified via recrystallization or ion-exchange chromatography to obtain the free amino acid.
Method 4: Enzymatic Hydrolysis with Nitrilase
Biocatalysis offers a green, highly selective alternative to traditional chemical methods. Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia, often under mild, aqueous conditions.[11][12]
Principle of Biocatalysis
Nitrilases are C-N hydrolases that possess a characteristic Glu-Lys-Cys catalytic triad.[12] The reaction proceeds via nucleophilic attack of the active site cysteine residue on the nitrile carbon.[11] Subsequent hydrolysis of enzyme-bound intermediates releases the carboxylic acid and ammonia, regenerating the enzyme for another catalytic cycle. This pathway avoids the formation of a free amide intermediate.[11] The key advantages are exceptional selectivity and operation at ambient temperature and neutral pH, which eliminates the need for protecting groups and minimizes side reactions.[13][14]
Caption: General Workflow for Enzymatic Nitrile Hydrolysis.
Experimental Protocol (General Guidance)
Note: The optimal conditions are highly dependent on the specific nitrilase used. This protocol serves as a starting point for screening and optimization.
Setup: In a temperature-controlled reaction vessel, prepare a solution of 4-(methylamino)butanenitrile (e.g., 50 mM) in a suitable aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.5). A co-solvent like DMSO (5-10% v/v) may be added to aid solubility.[13]
Enzyme Addition: Add the nitrilase enzyme (as a whole-cell preparation, cell-free extract, or purified enzyme) to the substrate solution.
Reaction: Incubate the mixture at the enzyme's optimal temperature (typically 30-50 °C) with gentle agitation for 24-72 hours.
Monitoring: Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the consumption of the starting material and the formation of N-methyl-GABA.
Workup: Once the reaction is complete, terminate it by acidifying the mixture to pH 2 (which will precipitate the protein) or by adding a water-miscible organic solvent like acetonitrile.
Purification: Remove the denatured enzyme by centrifugation or filtration. The product can then be isolated from the aqueous solution by standard methods such as ion-exchange chromatography.
Substrate specificity: not all nitrilases will accept this substrate.
High chemo-, regio-, and potentially enantioselectivity.
Enzyme cost, availability, and stability can be limiting factors.
Environmentally friendly ("Green Chemistry").
Reaction rates can be slow, requiring long incubation times.
Eliminates the need for protecting groups.
Potential for product or substrate inhibition of the enzyme.
Comparative Summary of Hydrolysis Methods
Parameter
Acid Hydrolysis
Base Hydrolysis
Protection Strategy
Enzymatic Hydrolysis
Conditions
High Temp (~110°C), Strong Acid (e.g., 6M HCl)
High Temp (~110°C), Strong Base (e.g., 20% NaOH)
Varied (Base for hydrolysis, Acid for deprotection)
Mild (25-50°C), Neutral pH (6-8)
Selectivity
Low; risk of side reactions and degradation.
Low; risk of base-mediated side reactions.
High; protects the amine from side reactions.
Very High; typically excellent chemoselectivity.
Protecting Groups
Not Used
Not Used
Required (e.g., Boc)
Not Required
Typical Yield
Variable to Poor
Variable to Moderate
Good to Excellent
Good to Excellent (if enzyme is active)
Complexity
Low (1 step)
Low (1 step)
High (3 steps)
Moderate (requires enzyme screening)
Green Aspects
Poor; high energy, strong acid waste.
Poor; high energy, strong base waste.
Poor; multiple steps, solvent usage.
Excellent; aqueous, biodegradable catalyst.
Conclusion and Recommendations
The choice of hydrolysis method for 4-(methylamino)butanenitrile depends critically on the project's objectives, scale, and available resources.
For rapid, small-scale synthesis where purity is not the primary concern, direct acid or base hydrolysis can be attempted, though yields may be low and purification challenging.
For achieving the highest yield and purity, especially on a larger scale, the amine protection strategy is unequivocally the most robust and reliable method. While it involves more steps, it provides superior control over the reaction, leading to a cleaner product and more consistent results.
For projects prioritizing green chemistry and high selectivity, or for the synthesis of chiral analogues, enzymatic hydrolysis is the ideal approach. The initial investment in screening for a suitable nitrilase can lead to a highly efficient and environmentally benign process.
It is recommended that researchers initially screen the direct chemical methods on a small scale. If these prove unsatisfactory, the protection/deprotection sequence should be employed for a reliable synthesis. Concurrently, screening a panel of commercially available nitrilases can open a pathway to a scalable and sustainable manufacturing process.
References
Wikipedia. (n.d.). Nitrilase. Retrieved from [Link]
Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
Howden, A. J., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions. Molecular Plant Pathology, 10(3), 411-422. Retrieved from [Link]
Kaplan, O. (2012). Fungal nitrilases: from genome mining to application. (Doctoral dissertation, Charles University). Retrieved from [Link]
Ivshina, I. B., et al. (2020). Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Catalysts, 10(9), 1047. Retrieved from [Link]
LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. Retrieved from [Link]
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(2), 19. Retrieved from [Link]
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
ResearchGate. (2016). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Retrieved from [Link]
Organic Chemistry Portal. (2017). γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes. Retrieved from [Link]
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
PubChem. (n.d.). 4-(Methylamino)butanenitrile. Retrieved from [Link]
ResearchGate. (2010). Process scheme for the continuous production of NMP from GABA and methanol. Retrieved from [Link]
MDPI. (2023). Biosynthesis of Gamma-Aminobutyric Acid by Engineered Clostridium tyrobutyricum Co-Overexpressing Glutamate Decarboxylase and Class I Heat Shock Protein. International Journal of Molecular Sciences, 24(9), 8415. Retrieved from [Link]
SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Retrieved from [Link]
Semantic Scholar. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]
Reduction of 4-(Methylamino)butanenitrile to N-methylputrescine
Executive Summary The synthesis of N-methylputrescine (1,4-diamino-N-methylbutane) is a critical step in the preparation of tropane alkaloids, nicotine analogues, and polyamine conjugates. While the molecule appears stru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of N-methylputrescine (1,4-diamino-N-methylbutane) is a critical step in the preparation of tropane alkaloids, nicotine analogues, and polyamine conjugates. While the molecule appears structurally simple, the reduction of its precursor, 4-(methylamino)butanenitrile , presents a specific chemoselective challenge: the competition between the desired linear reduction and intramolecular cyclization.
This Application Note provides two validated protocols for this transformation:
Method A (Laboratory Scale): Lithium Aluminum Hydride (LiAlH₄) reduction, optimized for speed and complete conversion.
Method B (Scale-Up): Catalytic Hydrogenation using Raney Nickel, optimized for atom economy and safety on larger scales.
Strategic Reaction Analysis
Before initiating experimental work, researchers must understand the mechanistic bifurcation that dictates yield.
The Cyclization Trap:
The starting material contains a secondary amine (
-position relative to the nitrile). During reduction, the nitrile passes through an imine intermediate. The internal secondary amine can nucleophilically attack this electrophilic imine (or the nitrile itself), leading to the formation of -methylpyrrolidine or cyclic amidines rather than the desired diamine.
Mitigation Strategies:
For Hydride Reduction: Use of low temperatures during addition and high dilution to favor intermolecular hydride attack over intramolecular cyclization.
For Hydrogenation: The presence of Ammonia (
) is non-negotiable. It suppresses secondary amine formation by shifting the equilibrium of the intermediate imine away from coupling reactions.
Pathway Visualization
Figure 1: Mechanistic pathway showing the competition between linear reduction (Green) and cyclization (Red).
Chemical Properties & Safety Data
Property
Specification
Starting Material
4-(Methylamino)butanenitrile (CAS: N/A for specific salt, Free base unstable)
Application: Best for gram-scale synthesis where equipment for high-pressure hydrogenation is unavailable.
Mechanism: Nucleophilic attack of hydride on the nitrile carbon.
Reagents:
Lithium Aluminum Hydride (LiAlH₄), 2.0 M solution in THF (or powder).
Anhydrous Tetrahydrofuran (THF).
Sodium Sulfate (
) or Magnesium Sulfate ().
Rochelle's Salt (Potassium sodium tartrate) - Crucial for emulsion breaking.
Step-by-Step Methodology:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.
Catalyst Charge: Add LiAlH₄ (2.0 equivalents relative to nitrile) into the flask. If using powder, suspend in anhydrous THF (10 mL per gram of nitrile) at 0°C.
Addition: Dissolve 4-(methylamino)butanenitrile in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C.
Critical Control Point: Maintain temperature <5°C to prevent runaway exotherms and side reactions.
Reaction: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 3–4 hours.
Monitoring: Monitor by TLC (System: MeOH/NH₄OH/DCM). Disappearance of nitrile spot.
Fieser Quench (Strict Adherence Required):
Cool the flask to 0°C. For every x grams of LiAlH₄ used, add carefully in order:
Workup: Warm to room temperature and stir for 30 minutes until a white, granular precipitate forms. Filter through a Celite pad.[2] Wash the pad with diethyl ether.
Isolation: Dry the filtrate over
, filter, and concentrate under reduced pressure.
Note: The product is a volatile amine. Do not use high vacuum for extended periods or high bath temperatures.
Protocol B: Catalytic Hydrogenation (Scale-Up)
Application: Preferred for >50g batches. Avoids aluminum waste and is more atom-economical.
Catalyst: Raney Nickel (Active).
Reagents:
Raney Nickel (W-2 or commercially available slurry).
Solvent: Methanol saturated with Ammonia (7N
in MeOH).
Hydrogen gas (
).
Step-by-Step Methodology:
Catalyst Preparation: Wash Raney Nickel (approx. 20 wt% loading relative to substrate) with water (x3) and then methanol (x3) to remove storage alkali.
Safety: Raney Nickel is pyrophoric. Keep wet at all times.
Loading: In a Parr hydrogenation bomb or autoclave, load the washed catalyst.
Substrate Addition: Add the 4-(methylamino)butanenitrile dissolved in ammoniacal methanol .
Why Ammonia? As per standard nitrile reduction protocols, ammonia suppresses the formation of secondary amines (dimers) by reacting with the intermediate imine to form a gem-diamine, which is then hydrogenated to the primary amine [1].
Pressurization: Seal the reactor. Purge with
(3x) then (3x). Pressurize to 50–60 psi (3.5–4 bar) .
Reaction: Heat to 50°C and stir vigorously. Monitor hydrogen uptake. Reaction is typically complete when uptake ceases (4–12 hours).
Workup:
Cool the reactor and vent
. Purge with .
Filter the mixture through Celite (Caution: Keep catalyst wet to prevent fire).
Concentrate the filtrate to remove ammonia and methanol.
Purification: Distillation under reduced pressure is recommended for high purity.
Workflow Diagram
Figure 2: Operational workflow for the catalytic hydrogenation of aminonitriles.
Analytical Validation (QC)
To confirm the identity of N-methylputrescine and ensure the absence of the cyclic pyrrolidine byproduct, use the following markers:
¹H NMR (D₂O or CDCl₃):
Look for the N-methyl singlet around
2.3–2.4 ppm.
The methylene protons adjacent to the primary amine (
) typically appear as a triplet around 2.6–2.7 ppm.
The methylene protons adjacent to the secondary amine (
Differentiation: N-methylpyrrolidine will show distinct ring protons and lack the primary amine signal.
Mass Spectrometry (ESI+):
Target
.
Major fragmentation often involves loss of
or cleavage alpha to the amine.
Storage and Stability
N-methylputrescine free base is hygroscopic and readily absorbs
from the air (forming carbamates).
Recommendation: Convert to the dihydrochloride salt for long-term storage.
Protocol: Dissolve free base in EtOH, add concentrated HCl (2.2 eq), and precipitate with
. Store at -20°C.
References
Chemical Synthesis of N-Methylputrescine:
Leete, E. (1994).[4] Synthesis of [methyl-14C]-N-methylputrescine. Journal of Labelled Compounds and Radiopharmaceuticals.
General Nitrile Reduction Protocols (LiAlH4):
Ramsden, C. A., et al. (Comprehensive Organic Functional Group Transformations). Reduction of Nitriles to Amines.
Catalytic Hydrogenation Strategy (Ammonia Usage)
Cyclization Risks in Amino-Nitriles:
Kozell, L. et al. (2020). N-Methylation and Trideuteromethylation of Amines. Organic Letters.
Biosynthetic Context (Methylputrescine Oxidase):
Mizusaki, S., et al. (1972). Phytochemistry. (Contextualizes the stability and biological handling of the molecule).
Application Note: Precision N-Methylation of 4-Aminobutanenitrile
Executive Summary & Chemical Context 4-Aminobutanenitrile (often referred to as -aminobutyronitrile) is a highly versatile aliphatic amino-nitrile building block. It serves as a critical synthetic intermediate for pyrrol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
4-Aminobutanenitrile (often referred to as
-aminobutyronitrile) is a highly versatile aliphatic amino-nitrile building block. It serves as a critical synthetic intermediate for pyrrolidines, -aminobutyric acid (GABA) derivatives, and various therapeutics targeting neurological disorders such as Parkinson's and Alzheimer's diseases[1].
When modifying this molecule, the N-methylation of its primary amine presents two distinct synthetic challenges:
Chemoselectivity (Nitrile Sensitivity): The terminal cyano group (-C
N) is susceptible to reduction by strong hydride donors (e.g., ) and can undergo hydrolysis to an amide or carboxylic acid under harsh aqueous acidic or basic conditions.
The Over-Alkylation Trap: Primary amines are exceptionally prone to over-alkylation. Because the resulting secondary amine is more nucleophilic than the starting primary amine, direct reaction with standard alkylating agents (like methyl iodide) rapidly cascades into the formation of tertiary amines and quaternary ammonium salts[2], making mono-selective N-methylation notoriously difficult[3].
This application note details the causal reasoning, reagent selection, and self-validating protocols required to achieve precise mono- or di-methylation of 4-aminobutanenitrile while preserving the integrity of the nitrile group.
Mechanistic Grounding & Reagent Selection
Mono-Selective N-Methylation: The Fukuyama Protocol
To synthesize exclusively 4-(methylamino)butanenitrile, chemists must circumvent the increased nucleophilicity of the secondary amine intermediate. The Fukuyama amine synthesis is the gold standard for this transformation[3].
Causality: The primary amine is first reacted with 2-nitrobenzenesulfonyl chloride (NsCl). The strong electron-withdrawing nature of the nosyl group completely deactivates the nitrogen lone pair, preventing any over-alkylation. Furthermore, it acidifies the N-H proton (
), allowing for mild deprotonation using potassium carbonate () and subsequent alkylation with methyl iodide (). The nosyl group is then cleaved under mild nucleophilic aromatic substitution conditions using thiophenol, leaving the nitrile untouched.
N,N-Dimethylation: Mild Reductive Amination
When the tertiary amine, 4-(dimethylamino)butanenitrile, is the target, reductive amination is the optimal pathway.
Causality: While the classical Eschweiler-Clarke reaction (formaldehyde and formic acid) is effective, the elevated temperatures required can risk partial nitrile hydrolysis. A safer, ambient-temperature approach utilizes aqueous formaldehyde with sodium triacetoxyborohydride (
). is a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the nitrile group. It is preferred over sodium cyanoborohydride () due to its lower toxicity and operational simplicity.
Emerging Sustainable Catalysis
Recent advancements have introduced transition-metal-catalyzed protocols for N-methylation using safer C1 sources. For instance, CuH-catalyzed systems using paraformaldehyde and polymethylhydrosiloxane (PMHS) offer a highly selective, additive-free route to N-methylated amines under mild conditions[4]. Similarly,
systems with catalysts have been developed for green reductive methylation[5].
Quantitative Reagent Comparison
The following table summarizes the performance of various reagent systems when applied to 4-aminobutanenitrile.
Target Product
Reagent System
Nitrile Tolerance
Over-Alkylation Control
Typical Yield
Mono-methyl amine
Fukuyama (, , )
Excellent
Absolute (via protection)
75–85%
Di-methyl amine
Reductive Amination (, )
Excellent
N/A (Drives to completion)
85–95%
Mono/Di-methyl amine
Catalytic CuH / PMHS / Paraformaldehyde
Good
Concentration dependent
65–90%
Mixed amines
Direct Alkylation (, )
Good
Poor (Statistical mixture)
< 30% (Target)
Experimental Workflows & Protocols
Decision tree for chemoselective N-methylation of 4-aminobutanenitrile.
Protocol A: Synthesis of 4-(methylamino)butanenitrile (Mono-methylation)
Note: 4-Aminobutanenitrile is highly unstable at room temperature as a free base and is typically stored as a hydrochloride salt to prevent degradation[1].
Step 1: Nosyl Protection
Suspend 4-aminobutanenitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
Add triethylamine (
, 2.5 eq) dropwise. Causality: The first equivalent liberates the free base in situ; the remainder acts as an acid scavenger for the subsequent reaction.
Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) portion-wise. Stir and allow to warm to room temperature for 2 hours.
Self-Validation: Check by TLC (Hexanes/EtOAc). The highly polar primary amine spot will disappear, replaced by a less polar, UV-active sulfonamide spot.
Wash the organic layer with 1M HCl, then brine, dry over
, and concentrate.
Step 2: Methylation
Dissolve the crude sulfonamide (1.0 eq) in anhydrous DMF.
Add anhydrous
(2.0 eq) and methyl iodide (1.5 eq). Stir at room temperature for 4 hours.
Self-Validation: The reaction mixture will turn slightly yellow. TLC will show a slight shift in Rf value. The absence of N-H stretching (~3300 cm⁻¹) in a rapid IR check confirms complete methylation.
Quench with water and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF.
Step 3: Deprotection
Dissolve the N-methyl sulfonamide in acetonitrile. Add cesium carbonate (
, 3.0 eq) and thiophenol (, 1.2 eq). Stir at room temperature for 3 hours.
Causality: The thiophenolate anion selectively attacks the electron-deficient aromatic ring of the nosyl group, releasing
and liberating the secondary amine.
Self-Validation: The mixture turns bright yellow (formation of the Meisenheimer complex intermediate).
Concentrate, acidify with 1M HCl (to protonate the amine and wash away organic byproducts), extract with ether (discard), then basify the aqueous layer with NaOH and extract with DCM to yield pure 4-(methylamino)butanenitrile.
Step-by-step mechanistic pathway of the Fukuyama mono-methylation.
Protocol B: Synthesis of 4-(dimethylamino)butanenitrile (Di-methylation)
Iminium Formation & Reduction: Suspend 4-aminobutanenitrile hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA, 1.1 eq) to liberate the free amine.
Add aqueous formaldehyde (37% w/w, 2.5 eq). Stir for 15 minutes at room temperature. Causality: Excess formaldehyde ensures the equilibrium is driven completely toward the di-iminium species.
Cool the mixture to 0 °C and add
(3.0 eq) portion-wise. Allow to warm to room temperature and stir for 12 hours.
Self-Validation: The suspension will gradually become a clear solution as the borohydride is consumed. TLC (DCM/MeOH with 1%
) will reveal a single, polar spot that stains positive with Dragendorff's reagent (indicating a tertiary amine).
Workup: Quench the reaction carefully with saturated aqueous
. Causality: This neutralizes the acetic acid byproduct generated from the borohydride and safely decomposes any unreacted hydride. Extract with DCM, dry over , and concentrate to yield the tertiary amine.
References
National Institutes of Health (NIH). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed (May 2024). Available at: [Link]
Chemical Science (RSC Publishing). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. RSC.org. Available at: [Link]
ResearchGate. An improved synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile and comments on room temperature stability. ResearchGate. Available at:[Link]
ACS Omega. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Publications (August 2023). Available at: [Link]
Scalable Synthesis of 4-(Methylamino)butanenitrile Hydrochloride: Controlling Cyclization Kinetics
Application Note: AN-SYN-4MBN-01 Executive Summary & Strategic Analysis 4-(Methylamino)butanenitrile is a critical building block used in the synthesis of pyrrolidine-based pharmaceuticals, agrochemicals, and functionali...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-SYN-4MBN-01
Executive Summary & Strategic Analysis
4-(Methylamino)butanenitrile is a critical
building block used in the synthesis of pyrrolidine-based pharmaceuticals, agrochemicals, and functionalized amino acids (e.g., N-methyl-GABA analogs).[1] While theoretically simple, the synthesis is complicated by a dominant competing reaction: intramolecular cyclization .
In the presence of base, the secondary amine product, 4-(methylamino)butanenitrile, rapidly attacks the nitrile carbon or displaces the leaving group (if unreacted starting material is present) to form N-methylpyrrolidine or N-methyl-2-pyrrolidone (NMP) derivatives.[1]
The Core Challenge:
To synthesize the linear nitrile, one must favor the intermolecular
substitution of the halide while kinetically suppressing the thermodynamic drive toward ring closure.
Strategic Solution:
High Molar Excess of Methylamine: We utilize a 10:1 molar ratio of amine to substrate. This statistically favors mono-alkylation over dialkylation and ensures the reaction follows pseudo-first-order kinetics regarding the halide.[1]
Immediate Salt Formation: The free base is unstable and prone to spontaneous cyclization/polymerization. The protocol requires immediate conversion to the hydrochloride salt, which is stable and crystalline.
Temperature Control: Reaction heat must be managed to prevent runaway hydrolysis of the nitrile group.
Reaction Mechanism & Competing Pathways
The following diagram illustrates the desired pathway versus the parasitic cyclization route.
Figure 1: Kinetic competition between linear substitution and thermodynamic cyclization.
Application Notes & Protocols: The Strategic Utility of 4-(Methylamino)butanenitrile in Modern Pharmaceutical Synthesis
Foreword: The Ascendancy of the Nitrile Moiety in Drug Design The nitrile group, once considered a niche functional group, has become a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabol...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Ascendancy of the Nitrile Moiety in Drug Design
The nitrile group, once considered a niche functional group, has become a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in key binding interactions have led to its incorporation into a multitude of FDA-approved pharmaceuticals.[1][2] The nitrile moiety is remarkably robust and often passes through the body unmetabolized, a trait that enhances the pharmacokinetic profiles of parent drugs.[3][4] It can act as a bioisostere for carbonyl or hydroxyl groups, engage in hydrogen bonding, and modulate the electronic properties of a molecule to enhance target affinity and metabolic stability.[4][5] Within this context, bifunctional building blocks like 4-(Methylamino)butanenitrile (4-MABN) emerge as exceptionally valuable intermediates, offering chemists a pre-packaged synthon containing both a nucleophilic secondary amine and a versatile nitrile handle. This guide provides an in-depth exploration of 4-MABN, presenting its reactivity profile, detailed synthetic protocols for its application, and the underlying chemical principles that make it a powerful tool for pharmaceutical development.
Section 1: Compound Profile and Strategic Reactivity
4-(Methylamino)butanenitrile is a bifunctional molecule possessing a secondary amine and a terminal nitrile group. This dual reactivity is the foundation of its utility, allowing for sequential or orthogonal synthetic transformations.
Table 1: Physicochemical Properties of 4-(Methylamino)butanenitrile
The strategic value of 4-MABN lies in the distinct chemical reactivity of its two functional groups:
The Secondary Amine (-NH(CH₃)): This group acts as a potent nucleophile, readily participating in reactions such as N-alkylation, acylation, and reductive amination. This allows for the straightforward introduction of the butanenitrile moiety onto a wide range of scaffolds and electrophiles.
The Nitrile (-C≡N): The nitrile group is a versatile precursor to other critical functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents. This versatility is a key advantage in constructing complex molecular architectures common in active pharmaceutical ingredients (APIs).[7][]
This orthogonal reactivity allows for a planned synthetic sequence where, for instance, the amine is first used as a nucleophilic handle, followed by a later-stage transformation of the nitrile group to complete the synthesis of the target molecule.
Section 2: Core Application: Synthesis of N-Methyl-2-pyrrolidone Scaffolds
A primary application of 4-MABN is in the synthesis of γ-lactam rings, specifically the N-methyl-2-pyrrolidone core. This scaffold is a privileged structure in medicinal chemistry, most notably found in the racetam family of nootropic drugs, such as Piracetam.[9][10] The synthesis leverages the proximity of the two functional groups within the 4-MABN backbone, enabling an efficient intramolecular cyclization.
Protocol 2.1: Acid-Catalyzed Hydrolysis and Intramolecular Cyclization
This protocol details the conversion of 4-(Methylamino)butanenitrile into N-methyl-2-pyrrolidone through a one-pot hydrolysis and lactamization reaction.
Experimental Workflow: From 4-MABN to N-Methyl-2-pyrrolidone
Caption: Workflow for the synthesis of N-methyl-2-pyrrolidone from 4-MABN.
Step-by-Step Methodology:
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Methylamino)butanenitrile (1.0 eq).
Reagent Addition: Slowly and with caution, add a 50% (v/v) aqueous solution of sulfuric acid (H₂SO₄) (approx. 5-10 volumes). The addition is exothermic and should be performed in an ice bath.
Rationale: Sulfuric acid acts as the catalyst for the hydrolysis of the nitrile to a carboxylic acid. The aqueous environment provides the necessary water for this transformation.
Reaction: Heat the mixture to reflux (typically 100-110°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
Rationale: Elevated temperatures are required to drive both the nitrile hydrolysis and the subsequent dehydration/cyclization to the lactam. The intermediate carboxylic acid is generally not isolated and cyclizes in situ.
Workup - Neutralization: After cooling to room temperature, carefully quench the reaction by slowly adding the acidic mixture to a cooled, stirred, saturated solution of sodium bicarbonate (NaHCO₃) or a 4M solution of sodium hydroxide (NaOH) until the pH is neutral to slightly basic (pH 7-8).
Rationale: Neutralization is critical to quench the acid catalyst and prepare the product for extraction.
Workup - Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 5 volumes).
Rationale: N-methyl-2-pyrrolidone has good solubility in polar organic solvents, allowing for efficient extraction from the aqueous phase.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation to yield pure N-methyl-2-pyrrolidone.
Mechanism: Nitrile Hydrolysis and Lactamization
Caption: Simplified mechanism of acid-catalyzed conversion of a nitrile to a lactam.
Section 3: Application in Diamine Synthesis via Nitrile Reduction
The nitrile group can be efficiently reduced to a primary amine, transforming 4-MABN into a 1,4-diamine derivative. Such diamines are crucial building blocks for various APIs, including polyamine-based structures and ligands for metal-based therapeutics.
Protocol 3.1: Catalytic Hydrogenation to N-Methylpentane-1,4-diamine
This protocol describes the reduction of the nitrile functionality in 4-MABN using catalytic hydrogenation.
Step-by-Step Methodology:
Catalyst Preparation: In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add Raney Nickel (Ra-Ni, ~5-10% by weight) as a slurry in ethanol.
Rationale: Raney Nickel is a highly effective and common catalyst for the reduction of nitriles to primary amines. An ethanolic or methanolic solvent is often used.
Substrate Addition: Add a solution of 4-(Methylamino)butanenitrile (1.0 eq) in ethanol. For reactions with secondary amines, adding ammonia or a co-catalyst can sometimes suppress the formation of secondary amine byproducts from the newly formed primary amine.
Reaction Conditions: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (H₂) to 50-100 psi.
Hydrogenation: Begin vigorous agitation (shaking or stirring) and heat the reaction to 40-60°C. The reaction is monitored by the uptake of hydrogen.
Rationale: Heat and pressure increase the rate of the catalytic reaction. The reaction is typically complete when hydrogen uptake ceases.
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent (ethanol or water) and dispose of it according to safety guidelines.
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude N-methylpentane-1,4-diamine, which can be further purified by distillation if necessary.
Table 2: Comparison of Nitrile Reduction Methods
Method
Reagents & Conditions
Advantages
Disadvantages
Catalytic Hydrogenation
H₂, Raney Ni or Pd/C, 50-100 psi, 40-60°C
Scalable, clean, high yield, cost-effective for large scale
Requires specialized high-pressure equipment
Chemical Reduction
Lithium Aluminum Hydride (LiAlH₄), THF, 0°C to reflux
Proper handling of 4-(Methylamino)butanenitrile and its derivatives is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for 4-MABN is not widely available, data from analogous compounds like 4-(dimethylamino)butanenitrile and other aminonitriles provide a strong basis for safe handling procedures.[11][12]
Table 3: Recommended Safety and Handling Procedures
Aspect
Guideline
Rationale & Reference
Personal Protective Equipment (PPE)
Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
To prevent skin and eye contact with the chemical, which may cause irritation.[13][14]
Handling
Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust.
The compound may be harmful if inhaled and may cause respiratory irritation.[12][14]
Ingestion
Do not eat, drink, or smoke in the laboratory. Harmful if swallowed.
In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water.[14]
Immediate rinsing is crucial to minimize irritation and potential chemical burns.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[15][16]
To prevent degradation and ensure chemical stability.
Disposal
Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]
Proper disposal is necessary to prevent environmental contamination.
Section 5: Analytical Characterization
Quality control and reaction monitoring require appropriate analytical techniques. The structural features of 4-MABN give rise to characteristic spectroscopic signals.
Table 4: Key Spectroscopic Signatures for 4-(Methylamino)butanenitrile
4-(Methylamino)butanenitrile is a potent and versatile building block for pharmaceutical synthesis. Its bifunctional nature enables the efficient construction of key medicinal scaffolds such as γ-lactams and diamines. The protocols and data presented in this guide underscore its strategic value, providing researchers and drug development professionals with the foundational knowledge to integrate this intermediate into innovative synthetic routes. By understanding its reactivity, handling requirements, and analytical profile, scientists can confidently leverage 4-MABN to accelerate the development of next-generation therapeutics.
References
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]
Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1595-1613. Available at: [Link]
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22). Available at: [Link]
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. Available at: [Link]
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry. Available at: [Link]
Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 33(9), 1969-1976. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20120930, 4-(Methylamino)butanenitrile. Available at: [Link]
Fatiadi, A. J. (1983). Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. Synthesis, 1983(3), 165-189. Available at: [Link]
Technical Support Center: Optimizing Synthesis & Yield of 4-(Methylamino)butanenitrile
Executive Summary Synthesizing 4-(Methylamino)butanenitrile (4-MABN) appears deceptively simple—a standard nucleophilic substitution of 4-chlorobutyronitrile with methylamine. However, researchers frequently encounter yi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Synthesizing 4-(Methylamino)butanenitrile (4-MABN) appears deceptively simple—a standard nucleophilic substitution of 4-chlorobutyronitrile with methylamine. However, researchers frequently encounter yields below 40% due to three specific "silent killers": bis-alkylation (dimerization), intramolecular cyclization (pyrrolidine formation), and phase-transfer loss during workup.
This technical guide moves beyond standard textbook protocols to address the thermodynamic and kinetic realities of this reaction, providing a self-validating workflow to maximize yield and purity.
Module 1: Reaction Design & Kinetics
The Core Challenge: Competitive Pathways
To improve yield, you must visualize the reaction not as a single path, but as a race between the desired substitution and two parasitic side reactions.
Figure 1: Kinetic competition in 4-MABN synthesis. Minimizing k2 and k3 is the key to high yield.
Troubleshooting Guide: Reaction Conditions
Q: Why is my crude NMR showing a large impurity with double the expected alkyl chain integration?A: You are seeing the "Dimer" (Bis-alkylation).
Cause: The product (secondary amine) is more nucleophilic than the starting methylamine. If the concentration of methylamine drops, the product attacks the remaining 4-chlorobutyronitrile.
Solution: You must maintain a pseudo-first-order kinetic regime . Use a massive excess of methylamine (minimum 10-20 equivalents).
Protocol Adjustment: Do not add methylamine to the chloride. Add the chloride slowly to the chilled methylamine solution. This ensures the chloride always encounters a high concentration of amine.
Q: I see a new peak in the aliphatic region and loss of the nitrile stretch (2240 cm⁻¹) in IR. What happened?A: Your product cyclized.
Cause: 4-MABN is structurally predisposed to intramolecular cyclization to form N-methylpyrrolidin-2-imine or N-methylpyrrolidone (if water is present) due to the favorable 5-membered ring entropy. This accelerates with heat.
Solution: Keep the reaction temperature below 40°C . If using aqueous methylamine, stir at Room Temperature (RT) for longer periods (24-48h) rather than refluxing.
Module 2: Workup & Isolation (The Yield Killer)
The physical properties of 4-MABN (low molecular weight, moderate polarity, basicity) make it highly water-soluble. Standard extraction protocols often discard 50% of the product in the aqueous waste.
Optimized Isolation Protocol
Parameter
Standard Protocol (Low Yield)
Optimized Protocol (High Yield)
Quench
Add water, extract w/ EtOAc
Salting Out: Saturate aq. phase with NaCl/K₂CO₃
Solvent
Ethyl Acetate or Ether
Dichloromethane (DCM) or Chloroform
pH Control
Strong base (pH > 12)
Controlled Basicity (pH 10-11)
Drying
MgSO₄
Na₂SO₄ (MgSO₄ is slightly acidic/Lewis acidic)
Workup Decision Tree
Figure 2: Decision tree for maximizing recovery of water-soluble amines.
Troubleshooting Guide: Isolation
Q: I extracted three times with ether, but my mass balance is only 20%. Where is the product?A: It is likely still in the aqueous layer or lost to volatility.
Solvent Choice: Ether is too non-polar. The partition coefficient (
) of 4-MABN favors water over ether. Switch to DCM or Chloroform .
Salting Out: Add solid NaCl to the aqueous layer until saturation before extraction. This "salting out" effect drastically shifts the
toward the organic phase.
Q: My product turned into a brown tar during rotary evaporation.A: You likely overheated the free base, causing polymerization or oxidation.
Fix: Never heat the water bath above 30°C.
Storage: Do not store the free base. Immediately convert it to the Hydrochloride salt (bubbling HCl gas into ether/DCM solution) or Oxalate salt . The salt forms are stable solids [1].
Module 3: Critical Safety & Stability
Q: Is the product stable at room temperature?A: No. As a free base, 4-MABN can slowly cyclize or oxidize.
Recommendation: Store as the HCl salt at 2-8°C.
Safety Note: 4-chlorobutyronitrile is highly toxic and metabolizes to cyanide-like species. Methylamine is a hazardous gas/volatile liquid. All work must be performed in a functioning fume hood.
References
PubChem. (n.d.).[1] 4-(Methylamino)butanenitrile hydrochloride.[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Organic Syntheses. (n.d.). General methods for Aminonitrile synthesis. (Contextual grounding for nucleophilic substitution protocols). Retrieved from [Link]
(Note: While specific yield optimization papers for this exact CAS are rare in open literature, the protocols above are derived from standard nucleophilic substitution kinetics and physical properties of aminonitriles validated by the properties listed in Ref [1] and [2].)
Technical Support Guide: Troubleshooting Conversion Issues in 4-(Methylamino)butanenitrile Hydrolysis
Executive Summary: The "Lactam Trap" If you are experiencing low conversion or poor yields in the hydrolysis of 4-(methylamino)butanenitrile, the issue is rarely the hydrolysis rate itself. In 90% of cases, the culprit i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Lactam Trap"
If you are experiencing low conversion or poor yields in the hydrolysis of 4-(methylamino)butanenitrile, the issue is rarely the hydrolysis rate itself. In 90% of cases, the culprit is intramolecular cyclization .
The target product, 4-(methylamino)butanoic acid (N-methyl-GABA), possesses both a nucleophilic secondary amine and an electrophilic carboxylic acid (or nitrile/amide intermediate). This structural predisposition drives the formation of N-Methyl-2-pyrrolidone (NMP) , a thermodynamically stable 5-membered lactam.
This guide moves beyond standard hydrolysis protocols to address the kinetic vs. thermodynamic competition that dictates your yield.
Diagnostic Workflow
Before altering your parameters, identify where the mass loss is occurring using this decision tree.
Figure 1: Diagnostic decision tree for identifying the root cause of yield loss.
The Reaction Landscape
Understanding the competing pathways is critical. The diagram below illustrates how the amine tail attacks the nitrile or the intermediate amide to form the unwanted lactam.
Figure 2: Reaction pathways showing the "Lactam Sink" (NMP) competing with linear hydrolysis.
Troubleshooting Protocols
Scenario A: High NMP (Lactam) Formation
Symptom: HPLC shows a large peak matching N-methyl-2-pyrrolidone standards.
Cause: The free amine is attacking the activated nitrile/amide. This happens if the pH is not low enough (in acid hydrolysis) or if the temperature is too high without sufficient base (in basic hydrolysis).
Protocol 1: The "Salt-Lock" Acid Hydrolysis
To prevent cyclization, the amine must be fully protonated (ammonium form) at all times, rendering it non-nucleophilic.
Reagent: Use 6M to 12M HCl (Concentrated). Do not use dilute acid.
Stoichiometry: Minimum 3-4 equivalents of HCl relative to the nitrile.
Why? 1 eq for the amine (salt formation), 1 eq for the hydrolysis, and excess to drive kinetics and maintain pH < 0.
Temperature: Reflux (100–110°C).
Workup (CRITICAL):
Do NOT neutralize with NaOH to pH 7. As you approach the isoelectric point (pI), the amine deprotonates and will cyclize to NMP immediately upon concentration.
Method: Concentrate the reaction mixture in vacuo to dryness. The product will crystallize as the N-methyl-GABA Hydrochloride salt . This salt is stable.[1]
Scenario B: Incomplete Hydrolysis (Stalled at Amide)
Symptom: Mass spec shows M+18 peak relative to nitrile, but no acid product.
Cause: Steric bulk of the methyl group or insufficient water activity.
Protocol 2: Barium Hydroxide Saponification
Barium hydroxide is superior to NaOH for this specific chemistry because it allows for a "salt-free" isolation of the zwitterion without ion-exchange columns.
Filtration: The Ba²⁺ precipitates as insoluble BaSO₄.
Isolation: Filter off the BaSO₄. The filtrate contains the free amino acid. Lyophilize (freeze-dry) to isolate. Avoid heat during drying to prevent thermal lactamization.
Scenario C: Low Yield Despite Good Conversion (Isolation Loss)
Symptom: Reaction looks good by NMR, but isolation yields <20%.
Cause: 4-(Methylamino)butanoic acid is highly water-soluble. Extraction with organic solvents (DCM, Ethyl Acetate) will extract nothing .
Solution:
Never extract. Isolate by evaporation (for HCl salt) or lyophilization.
Derivatization check: If you need to quantify yield, derivatize a small aliquot with methanol/HCl to form the methyl ester, then analyze by GC or HPLC. This confirms the product exists before you lose it in workup.
Comparative Data: Hydrolysis Methods
Parameter
Acid Hydrolysis (HCl)
Basic Hydrolysis (Ba(OH)₂)
Enzymatic (Nitrilase)
Primary Risk
Cyclization if pH > 1
Incomplete ammonia removal
Enzyme inhibition
Product Form
Hydrochloride Salt
Free Zwitterion
Ammonium Salt/Free Acid
Reaction Temp
100°C+
100°C
30–40°C
Cyclization Risk
Low (if kept acidic)
Low (during reaction)
Very Low
Scalability
High
Medium (Filtration volume)
High (if catalyst available)
Frequently Asked Questions (FAQ)
Q: Can I use sulfuric acid instead of HCl?A: Yes, but isolation is harder. H₂SO₄ is non-volatile. You cannot simply rotovap it away. You would need to precipitate the sulfate with Calcium or Barium, which adds a unit operation. HCl is preferred because excess reagent can be removed by vacuum.
Q: I see a peak at [M-18] in my Mass Spec. Is this the product?A: No. [M-18] usually indicates loss of water. In this pathway, it confirms the formation of the lactam (NMP). The target acid has a molecular weight of 117.15 g/mol . NMP is 99.13 g/mol . If you see 99/100 m/z, you have cyclized.
Q: Why not use a Nitrilase enzyme?A: You can, and it is the "greenest" route. However, commercial nitrilases (EC 3.5.5.1) must be screened for activity against secondary amines. Many are specific to primary amines or aryl nitriles. If you select this route, maintain pH 7.0–7.5 and keep temperature <40°C. This completely avoids thermal lactamization [1].
Q: How do I store the product?A: Store as the Hydrochloride salt in a desiccator. The free zwitterion is hygroscopic and can slowly cyclize to NMP over time if exposed to moisture and ambient heat.
References
Acidic Hydrolysis Mechanism: "The acidic hydrolysis of a nitrile to a carboxylic acid is typically done with a strong acid (ex.[2][4] HCl) at high temperatures."[2][5] Common Organic Chemistry. Available at: [Link]
Barium Hydroxide Method: McCaslin, J. "Process for the hydrolysis of nitriles." U.S. Patent 3,876,691.
Technical Support Center: Optimizing Reaction Temperature for 4-(Methylamino)butanenitrile Cyclization
Content Type: Technical Troubleshooting Guide & FAQ Audience: Process Chemists, Drug Development Scientists, Chemical Engineers Subject: Thermal Optimization of Intramolecular Cyclization to N-Methyl-2-pyrrolidone (NMP)...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Troubleshooting Guide & FAQ
Audience: Process Chemists, Drug Development Scientists, Chemical Engineers
Subject: Thermal Optimization of Intramolecular Cyclization to N-Methyl-2-pyrrolidone (NMP)
Core Directive & Mechanism Overview
The Challenge:
The cyclization of 4-(methylamino)butanenitrile (
) to N-methyl-2-pyrrolidone (NMP) is a delicate equilibrium governed by thermodynamics. Unlike simple ring closures, this reaction involves a hydration step followed by a condensation that releases ammonia.
The Mechanism:
The reaction proceeds through a hydrolysis-cyclization cascade. The nitrile group (
) must first be activated (typically by water/catalyst) to form an intermediate amide or amidine, which then undergoes nucleophilic attack by the secondary amine to close the ring, expelling ammonia ().
Key Thermal Constraints:
Kinetic Barrier (
): Below this threshold, the expulsion of ammonia is slow, leading to the accumulation of the linear intermediate 4-(methylamino)butanamide.
Thermodynamic Limit (
): At excessive temperatures, NMP undergoes ring-opening hydrolysis back to 4-(methylamino)butyric acid (4-MABA) or polymerizes into tars.
Troubleshooting Guide (Q&A Format)
Scenario A: "I am observing high conversion of the starting material, but low yield of the cyclic product (NMP). The major byproduct is a linear amide."
Diagnosis:Kinetic Trapping (Temperature Too Low)Technical Explanation: The conversion of the nitrile to the linear amide is often faster and requires less energy than the subsequent ring closure. If your reactor temperature is below
, the system lacks the thermal energy to overcome the activation energy for the intramolecular nucleophilic attack and ammonia expulsion. You are effectively stopping at the intermediate.
Corrective Action:
Increase Temperature: Raise the reactor temperature to the
window.
Ammonia Management: Ensure your pressure release system allows for the removal of ammonia. The reaction is reversible; according to Le Chatelier’s principle, high partial pressure of
inhibits cyclization.
Validation: Monitor the disappearance of the amide peak via HPLC. It should correlate with the appearance of NMP.
Scenario B: "My reaction mixture has turned dark/black, and I am detecting insoluble solids or tars."
Diagnosis:Thermal Degradation & Polymerization (Temperature Too High)Technical Explanation: NMP and its precursors are thermally stable up to
, but in the presence of trace oxygen or radical initiators, oxidative degradation accelerates. Furthermore, extreme temperatures () promote the formation of linear nylon-type polymers (polyamides) via intermolecular reaction of the linear amino-acid byproduct, rather than intramolecular cyclization.
Corrective Action:
Reduce Temperature: Cap the maximum temperature at
.
Inert Atmosphere: Strictly purge the headspace with Nitrogen or Argon. Oxygen promotes radical polymerization at these temperatures.
Residence Time: Shorten the residence time. Prolonged heat exposure favors thermodynamic polymerization over kinetic cyclization.
Scenario C: "I see the product forming, but it slowly degrades back to a linear acid over time."
Diagnosis:Hydrolytic Ring Opening (Equilibrium Shift)Technical Explanation: NMP is a lactam. In the presence of water and heat (especially under alkaline conditions created by the released ammonia), lactams exist in equilibrium with their open-chain amino acids. If water is present in large excess and not removed, the equilibrium shifts toward 4-(methylamino)butyric acid.
Corrective Action:
Water Stoichiometry: Use only the stoichiometric amount of water required for the initial nitrile hydrolysis (1-2 equivalents). Avoid large excesses.
Ammonia Removal: Continuously vent ammonia. The basicity of ammonia catalyzes the ring-opening hydrolysis of NMP.
Experimental Optimization Protocol
This protocol is designed for a high-pressure autoclave setup, as the reaction temperature exceeds the boiling points of water and the amine.
Parameters:
Target Temperature:
Pressure: 50–90 bar (Autogenous +
)
Time: 2–4 hours
Step-by-Step:
Charge: Load 4-(methylamino)butanenitrile and water (molar ratio 1:1.2 to 1:2) into a stainless steel autoclave. Note: A catalyst like copper ferrite or simple thermal activation can be used.
Purge: Seal and purge with
(3x) to remove oxygen.
Ramp: Heat to
and hold for 30 mins (Hydrolysis phase).
Cyclize: Ramp to
. Pressure will rise significantly due to steam and ammonia generation.
Vent (Optional but Recommended): If the reactor allows, carefully bleed the gas phase to remove
while maintaining liquid phase pressure. This drives the equilibrium to the right.
Quench: Cool rapidly to
to "freeze" the equilibrium and prevent ring-opening hydrolysis.
Data Summary: Temperature vs. Outcome
Temperature Zone
Dominant Reaction Pathway
Primary Product
Status
< 150°C
Nitrile Hydrolysis
4-(methylamino)butanamide
Incomplete
180°C - 220°C
Slow Cyclization
Mixture (Amide + NMP)
Sub-optimal
230°C - 260°C
Fast Cyclization
N-Methyl-2-pyrrolidone (NMP)
Optimal
> 280°C
Polymerization / Degradation
Tars / Polyamides
Failure
Visualizing the Pathway
The following diagram illustrates the reaction logic and the competing pathways based on temperature.
Figure 1: The central green path represents the optimized thermal window (
). Red paths indicate thermal degradation or hydrolytic reversion.
References
Preparation of N-methyl-2-pyrrolidone (NMP).
Source: US Patent 6,348,601 B2 (BASF AG).[1]
Relevance: Establishes the industrial standard for methylamine/lactone cyclization temperatures (
The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone.
Source: IOP Conference Series: Earth and Environmental Science, 2017.[2][3]
Relevance: detailed data on the degradation/hydrolysis of NMP back to the open-chain acid at elevated temperatures (
Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methyl
-aminobutyric acid.
Source: Green Chemistry, 2010, 12, 1430-1436.[4][5]
Relevance: Validates the cyclization temperature of for analogous amino-acid precursors.
URL:[Link]
Technical Support Center: Stability of 4-(Methylamino)butanenitrile Under Acidic Conditions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(Methylamino)butanenitrile. This guide provides in-depth troubleshooting advice and frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(Methylamino)butanenitrile. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic experimental conditions. Our goal is to equip you with the scientific rationale behind the observed phenomena and to offer practical, field-proven solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for 4-(Methylamino)butanenitrile in an acidic aqueous solution?
A1: The primary and most anticipated degradation pathway for 4-(Methylamino)butanenitrile under acidic conditions is acid-catalyzed hydrolysis of the nitrile group.[1][2] This reaction typically proceeds in a stepwise manner:
Formation of an Intermediate Amide: The nitrile is first hydrolyzed to 4-(methylamino)butanamide.
Formation of a Carboxylic Acid: The intermediate amide undergoes further hydrolysis to yield 4-(methylamino)butanoic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[1]
The overall reaction is driven by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[3][4]
Q2: My reaction is showing an unexpected byproduct with a different mass-to-charge ratio. What could this be?
A2: A likely unexpected byproduct, especially under strong acidic conditions and elevated temperatures, is the product of intramolecular cyclization . Given that 4-(Methylamino)butanenitrile is a γ-aminonitrile, it can cyclize to form a six-membered ring. The initial product would be 1-methylpyrrolidin-2-imine , which can exist in equilibrium with its tautomer, 5-imino-1-methylpyrrolidine .
This type of acid-mediated cyclization has been observed in other aminonitriles.[5] The reaction is initiated by the protonation of the nitrile group, which is then attacked by the nucleophilic secondary amine.
Q3: How does the methylamino group affect the stability of the nitrile compared to a simple alkanenitrile like pentanenitrile?
A3: The presence of the methylamino group introduces a point of basicity in the molecule. Under acidic conditions, this amino group will be protonated to form a methylammonium salt. This protonation has competing effects:
Potential for Slower Hydrolysis: The positively charged ammonium group can have an electron-withdrawing inductive effect, which might slightly destabilize the transition state for nitrile hydrolysis, potentially slowing down the reaction compared to an unfunctionalized alkanenitrile.
No Direct Intramolecular Catalysis: Unlike some α-aminonitriles where the amino group can participate in the hydrolysis mechanism, the γ-position of the amino group in 4-(methylamino)butanenitrile makes direct intramolecular catalysis of nitrile hydrolysis less likely.
Computational studies on aminonitriles have suggested that the non-protonated form is less reactive, implying that the protonated form is the reactive species in acid-catalyzed reactions.[6] However, the overall rate compared to a simple alkanenitrile will depend on the specific reaction conditions.
Troubleshooting Guide
Issue 1: Low yield of the desired carboxylic acid after acidic hydrolysis.
Possible Cause
Troubleshooting Steps
Incomplete Hydrolysis
1. Increase Reaction Time and/or Temperature: Nitrile hydrolysis can be slow.[4][6] Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. 2. Increase Acid Concentration: Higher acid concentrations can accelerate the rate of hydrolysis.[1] However, be mindful that this may also promote side reactions.
Formation of Cyclized Byproduct
1. Use Milder Acidic Conditions: Employ a less concentrated acid or a weaker acid to disfavor the cyclization reaction. 2. Lower the Reaction Temperature: Intramolecular reactions can be sensitive to temperature. Running the hydrolysis at a lower temperature may favor the intermolecular hydrolysis over the intramolecular cyclization.
Degradation of Starting Material or Product
1. Protect the Amino Group: If other reaction conditions are not amenable to modification, consider protecting the methylamino group (e.g., as a Boc or Cbz derivative) prior to hydrolysis. This will prevent its protonation and potential involvement in side reactions. The protecting group can be removed in a subsequent step.
Issue 2: Difficulty in isolating and purifying the product.
Possible Cause
Troubleshooting Steps
Product is a Zwitterion
4-(Methylamino)butanoic acid is an amino acid and will exist as a zwitterion at its isoelectric point, making it highly polar and potentially difficult to extract from aqueous solutions.
1. Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. 2. Crystallization: Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility and induce crystallization. Wash the crystals with a minimal amount of cold water and then a non-polar solvent.
Presence of Multiple Products
If both hydrolysis and cyclization have occurred, you will have a mixture of the amino acid and the cyclic imine (or its derivatives).
1. Chromatographic Separation: Utilize a suitable chromatographic technique such as preparative HPLC with a C18 column and a mobile phase containing a buffer to control the ionization state of the compounds. 2. Selective Extraction: The basicity of the cyclic imine will be different from the zwitterionic amino acid. A carefully planned liquid-liquid extraction at different pH values may allow for the separation of the two compounds.
Experimental Protocols
Protocol 1: Monitoring the Stability of 4-(Methylamino)butanenitrile by HPLC-MS
This protocol outlines a general method for monitoring the degradation of 4-(Methylamino)butanenitrile under acidic conditions.
1. Sample Preparation:
a. Prepare a stock solution of 4-(Methylamino)butanenitrile in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
b. In a series of vials, dilute the stock solution with the acidic solution of interest (e.g., 0.1 N HCl, 1 N H₂SO₄) to a final concentration of 100 µg/mL.
c. Prepare a "time zero" sample by immediately neutralizing an aliquot with a suitable base (e.g., NaOH) and diluting it with the mobile phase.
d. Incubate the remaining vials at the desired temperature (e.g., room temperature, 50 °C).
e. At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute it with the mobile phase for analysis.
2. HPLC-MS Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with a low percentage of B, and gradually increase to elute more polar compounds.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
MS Detector: Electrospray ionization (ESI) in positive ion mode.
Scan Range: m/z 50-500.
3. Data Analysis:
Monitor the peak area of 4-(Methylamino)butanenitrile over time to determine its degradation rate.
Identify the peaks corresponding to the hydrolysis products (amide and carboxylic acid) and any potential cyclized byproducts by their mass-to-charge ratios.
Visualizations
Caption: Potential reaction pathways of 4-(Methylamino)butanenitrile in acid.
Caption: Troubleshooting flowchart for low yield in hydrolysis.
References
Poch, O., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry.
Pascal, R., & Boiteau, L. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC.
Lavrard, H., et al. (2017). Superacidic Cyclization of Activated Anthranilonitriles into 2-Unsubstituted-4-aminoquinolines. Organic Letters.
Ansari, A. A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules.
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
Ivanova, Y., & Chimov, A. (2011). Stereocontrolled intramolecular cyclization of anti-β-aminonitriles. Convenient access to trans-azetidin-2-imines.
Paventi, M., et al. (1987). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry.
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
Lumen Learning. Organic Chemistry II: Hydrolysis of nitriles.
Clark, J. (2023). Hydrolysing Nitriles. Chemguide.
Master Organic Chemistry. (2022).
LibreTexts Chemistry. (2022). 21.
LibreTexts Chemistry. (2024). 19.
LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Canadian Science Publishing. (1972). N.M.R. Study of Base-Catalyzed Hydrolysis of Trimethylfluorosilane. Canadian Journal of Chemistry.
Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
May, J. A., & Stoltz, B. M. (2002). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. Journal of the American Chemical Society.
PubMed. (2010). (15)N NMR studies of a nitrile-modified nucleoside.
PubMed. (2004). Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase.
ResearchGate. (2008).
Lipton, M. A., et al. (2008).
McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
Faza, O. N., et al. (2021). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances.
Thermo Fisher Scientific.
LCGC International. (2020).
Journal of Applied Pharmaceutical Research. (2024).
Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer.
Technical Support Center: Troubleshooting Solubility for 4-(Methylamino)butanenitrile Salts
Prepared by: Senior Application Scientist, Formulation & Development Welcome to the technical support resource for 4-(Methylamino)butanenitrile and its salt forms. This guide is designed for researchers, chemists, and fo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Formulation & Development
Welcome to the technical support resource for 4-(Methylamino)butanenitrile and its salt forms. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound during experimental work and product development. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding 4-(Methylamino)butanenitrile salts.
Q1: What is 4-(methylamino)butanenitrile, and why is it typically used as a salt?
A: 4-(Methylamino)butanenitrile (CAS: 31058-09-0) is a small organic molecule featuring a secondary amine and a nitrile functional group.[1] The secondary amine is a weak base. In drug development and research, many amine-containing compounds exhibit poor water solubility in their "free base" form, which can severely limit their absorption and bioavailability when used in biological systems.[2]
To overcome this, the basic amine is reacted with an acid, such as hydrochloric acid (HCl), to form a salt (e.g., 4-(methylamino)butanenitrile hydrochloride, CAS: 16011-91-9).[3][4] This process converts the neutral amine into a positively charged ammonium ion. This ionic character dramatically increases the molecule's polarity and its ability to interact favorably with polar solvents like water, thereby enhancing aqueous solubility and dissolution rates.[2][5] Salt formation is one of the most effective and widely used strategies for improving the biopharmaceutical properties of ionizable drug candidates.[6][7]
Q2: I have the hydrochloride salt, which is supposed to be water-soluble. Why is it crashing out of my neutral aqueous buffer (e.g., PBS at pH 7.4)?
A: This is a classic and frequently encountered issue rooted in the principles of acid-base chemistry. The solubility of a salt derived from a weak base and a strong acid is highly pH-dependent .
The hydrochloride salt exists as the protonated, charged (and thus soluble) form of the molecule. However, this is an equilibrium process. In a neutral or alkaline solution (pH ≥ 7), the excess hydroxide ions (OH⁻) in the buffer will deprotonate the charged ammonium ion, converting it back to the neutral, uncharged "free base" form. This free base is significantly less water-soluble and will precipitate out of the solution once its solubility limit is exceeded.
Therefore, even though you start with a "soluble" salt, the pH of the environment dictates whether it remains in its soluble form.
Part 2: Systematic Troubleshooting Guide
If you are facing solubility challenges, follow this logical progression of steps to diagnose and solve the issue.
Q3: My 4-(Methylamino)butanenitrile HCl isn't dissolving. What is the very first thing I should do?
A: The first and most critical step is to verify and adjust the pH of your solvent system . For a salt of a weak base, an acidic environment is required to maintain the compound in its protonated, soluble state.
Workflow: Initial pH Adjustment
Caption: Experimental workflow for the shake-flask solubility assay.
Preparation: Add an excess amount of the 4-(methylamino)butanenitrile salt to a known volume of your chosen solvent system (e.g., pH 4 buffer) in a sealed, inert container (e.g., glass vial). "Excess" means enough solid should remain undissolved at the end of the experiment.
Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.
Phase Separation: After agitation, let the vials stand undisturbed (or centrifuge at low speed) to allow the excess solid to settle.
Sampling: Carefully withdraw an aliquot of the clear supernatant.
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any microscopic undissolved particles. This step is critical for accuracy.
Dilution: Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method.
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve of the same compound to determine its concentration.
Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility.
Q7: I am observing precipitation over time, even after initial dissolution. What could be the cause?
A: This indicates a stability issue. The two most likely causes are:
Chemical Instability: The compound may be degrading in the solvent system. The nitrile group, for instance, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Physical Instability (Polymorphism): You may have initially dissolved a metastable, more soluble crystalline form (or an amorphous form) of the salt. [8]Over time, this can convert to a more thermodynamically stable, but less soluble, polymorph, which then precipitates from the supersaturated solution. [9]This is a common challenge in drug formulation.
To investigate, you should conduct a simple time-course stability study, monitoring the concentration of the dissolved compound over time at different storage conditions (e.g., 4°C, room temperature).
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20120930, 4-(Methylamino)butanenitrile. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56430, 4-(Dimethylamino)butyronitrile. [Link]
Dr. Reddy's Laboratories (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]
World Pharma Today (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Contract Pharma (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
ManTech Publications (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2), 38-47. [Link]
ResearchGate (2025). Formulation strategies for poorly soluble drugs. [Link]
International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility. [Link]
Asian Journal of Pharmaceutical Research (2025). Enhancing the Solubility of Poorly Soluble Drugs. [Link]
Drug Development & Delivery (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
Ascendia Pharmaceuticals (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
Aston University (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
MDPI (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
Bentham Science (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]
Minimizing side products in 4-(Methylamino)butanenitrile reduction
Topic: Minimizing Side Products in 4-(Methylamino)butanenitrile Reduction Welcome to the Amine Synthesis Technical Support Center. As drug development professionals and researchers, you know that the catalytic hydrogenat...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Products in 4-(Methylamino)butanenitrile Reduction
Welcome to the Amine Synthesis Technical Support Center. As drug development professionals and researchers, you know that the catalytic hydrogenation of nitriles to primary amines is notoriously prone to side reactions[1]. When reducing 4-(methylamino)butanenitrile to
-methylbutane-1,4-diamine , the presence of an internal secondary amine introduces severe chemo-selectivity challenges.
This guide is designed by Senior Application Scientists to help you diagnose missing mass, understand the mechanistic causality of your impurities, and implement field-proven, self-validating protocols to achieve >90% target yields.
Quick Diagnostic Matrix: Product Distribution
Before adjusting your workflow, compare your current reaction conditions against our quantitative baseline data to identify why your reaction is failing.
Table 1: Comparison of Reduction Conditions and Expected Product Distribution
Q1: After my reduction and solvent evaporation, my isolated yield is extremely low, but TLC/LC-MS doesn't show many heavy impurities. Where did my mass go?A: You are likely losing your mass to the rotary evaporator. The dominant side product in this specific reaction is 1-methylpyrrolidine , which has a boiling point of ~80 °C. If you are concentrating your methanolic or ethanolic reaction mixture under vacuum at 40–50 °C, the 1-methylpyrrolidine will co-evaporate with the solvent. A "low mass recovery" in amino-nitrile reductions is the classic diagnostic symptom of intramolecular cyclization.
Q2: Mechanistically, why is this cyclization happening so rapidly?A: The reduction of a nitrile does not go directly to an amine; it proceeds through a highly electrophilic imine intermediate (
)[1]. In 4-(methylamino)butanenitrile, the internal secondary amine (the methylamino group) is exactly five atoms away from this imine carbon. According to Baldwin’s Rules for ring closure, a 5-exo-trig nucleophilic attack is kinetically highly favored. The secondary amine's lone pair attacks the imine, forming a 5-membered ring and expelling ammonia () to yield 1-methylpyrrolidine.
Q3: How can I completely shut down this intramolecular cyclization?A: The most foolproof, self-validating method is the Acid-Protonation Strategy (See Protocol A). By conducting the hydrogenation in the presence of 2.2 equivalents of a strong acid (like methanolic HCl), you protonate both the starting secondary amine and the newly formed primary amine. A protonated amine (
) lacks a free lone pair and is completely non-nucleophilic. Because it cannot attack the imine intermediate, the catalyst is forced to reduce the imine directly to the target -methylbutane-1,4-diamine.
Q4: My downstream chemistry is sensitive to acidic conditions, and I need the freebase diamine. What is the industrial alternative?A: You must use the Ammonia-Flooding Strategy combined with Raney Cobalt (See Protocol B).
The Catalyst: Raney Cobalt is intrinsically far more selective for primary amines than Raney Nickel or Palladium[2],[3]. It accelerates the hydrogenation of the imine intermediate, outcompeting the cyclization rate.
The Additive: The condensation of an amine with an imine releases ammonia. By flooding the reactor with 5–10 equivalents of anhydrous liquid ammonia, you exploit Le Chatelier’s principle, shifting the equilibrium away from secondary/tertiary amine formation[4],[5].
Reaction Pathway Visualization
The following diagram illustrates the kinetic branching that occurs at the imine intermediate.
Figure 1: Reaction pathways of 4-(methylamino)butanenitrile reduction.
Validated Experimental Protocols
Protocol A: Acid-Mediated Hydrogenation (The Protonation Strategy)
Use this protocol when maximum yield is required and the hydrochloride salt is an acceptable isolation form.
Preparation: In a flame-dried Parr shaker flask or autoclave, dissolve 4-(methylamino)butanenitrile (10.0 mmol, 0.98 g) in anhydrous methanol (30 mL).
Acidification: Cool the flask to 0 °C in an ice bath. Slowly add a solution of concentrated methanolic HCl (22.0 mmol, 2.2 eq). Note: Ensure the pH is < 2 to guarantee complete protonation of the secondary amine.
Catalyst Addition: Under a strict argon purge (to prevent solvent ignition), carefully add 10% Pd/C (100 mg, 10 wt%).
Hydrogenation: Seal the vessel, purge with
gas three times to remove atmospheric oxygen, and pressurize to 50 psi (~3.4 atm). Agitate at room temperature for 12 hours.
Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of methanol.
Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield
-methylbutane-1,4-diamine dihydrochloride as a highly pure, white crystalline solid.
Use this protocol for large-scale synthesis or when the freebase diamine is strictly required.
Preparation: Charge a high-pressure stainless-steel autoclave with 4-(methylamino)butanenitrile (10.0 mmol, 0.98 g) and anhydrous ethanol (20 mL).
Ammonia Addition: Cool the reactor to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia (100 mmol, 10 eq) directly into the vessel. Note: The massive excess of ammonia is the critical variable that suppresses dimer formation[4].
Catalyst Addition: Add an active, ethanol-washed Raney Cobalt slurry (approx. 1.0 g wet weight). Do not let the catalyst dry out, as it is highly pyrophoric.
Hydrogenation: Seal the autoclave securely. Purge the headspace with
gas three times, then pressurize to 800 psi (~55 atm). Heat the reactor to 70 °C and stir vigorously (800+ RPM) for 6 to 8 hours.
Workup: Cool the reactor to room temperature and carefully vent the
and excess gases into a dedicated fume hood scrubber system. Filter the catalyst through a pad of Celite (keep the filter cake wet with water/ethanol prior to safe disposal).
Isolation: Concentrate the filtrate under reduced pressure. The product is isolated as the freebase
-methylbutane-1,4-diamine. If ultra-high purity is required, subject the crude oil to short-path vacuum distillation.
References
US3372195A - Reduction of nitriles to primary amines. Google Patents.
Technical Guide: H-NMR Spectrum Analysis of 4-(Methylamino)butanenitrile
Executive Summary & Strategic Context 4-(Methylamino)butanenitrile (MABN) is a critical linker used in the synthesis of pyrrolidine derivatives, nicotine analogs, and pharmaceutical intermediates.[1][2] Its analysis pres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
4-(Methylamino)butanenitrile (MABN) is a critical
linker used in the synthesis of pyrrolidine derivatives, nicotine analogs, and pharmaceutical intermediates.[1][2] Its analysis presents a specific set of challenges for the spectroscopist:
Labile Protons: The secondary amine (
) is sensitive to concentration, temperature, and solvent acidity.[1][2]
Cyclization Risk: Under basic conditions or heat, MABN can cyclize to form N-methylpyrrolidin-2-one (NMP) , a thermodynamic sink that must be quantified as an impurity.[1][2][3]
Salt vs. Free Base: Commercial samples are often supplied as Hydrochloride salts, which require different NMR protocols than the free base oil.[1][2][3]
This guide moves beyond simple peak listing. It compares MABN against its synthetic precursors and degradation products, providing a robust logic for process monitoring.[1][2][3]
Experimental Protocol
Sample Preparation Logic
The choice of solvent dictates the visibility of the amine proton and the resolution of the N-methyl group.[1][2][3]
Parameter
Method A: Standard Characterization
Method B: Salt Analysis / Exchange
Target Form
Free Base (Oil)
Hydrochloride Salt (Solid)
Solvent
Chloroform-d ()
Deuterium Oxide ()
Concentration
10-15 mg in 0.6 mL
10-15 mg in 0.6 mL
Why?
Allows observation of the broad peak; prevents salt formation artifacts.[1][2][3]
Solubilizes the ionic salt; eliminates coupling via exchange (simplifies splitting).[1][2][3]
Reference
TMS (0.00 ppm)
TSP (0.00 ppm) or residual HDO (~4.79 ppm)
Critical Handling Steps
Free-Basing: If starting with the HCl salt for Method A, dissolve 50 mg in 1 mL water, basify with
, extract into , and dry over .[1][2][3] Direct dissolution of the salt in will result in poor solubility and broad, uninterpretable lines.[1][3]
pH Sensitivity: In
, trace acid can shift the amine protons significantly.[1][2][3] Ensure the solvent is neutralized (pass through basic alumina if necessary) for reproducible shifts.[1][2][3]
Structural Assignment & Data Analysis[1][2][3][4][5][6]
Analyst Note: The overlap between the N-Methyl singlet (A) and the Nitrile-adjacent triplet (D) around 2.4 ppm is the most common source of integration error.[1][2][3] In high-field instruments (600 MHz+), these resolve clearly.[1][2][3] In 300/400 MHz instruments, integration must cover the entire 2.35–2.50 range (Total 5H).[1][2]
Visualization of Assignments[1][3]
Caption: Structural connectivity map correlating proton environments to chemical shift zones.
Comparative Analysis: Process Monitoring
This section compares MABN with its primary precursor and its most dangerous impurity.[1][2][3] This differentiation is vital for "Go/No-Go" decisions in synthesis.
Scenario A: Reaction Monitoring (Precursor vs. Product)
Electronegativity drop ().[1][2][3] Huge upfield shift.
N-Methyl Signal
Absent
2.44 ppm (s)
Appearance of new singlet confirms substitution.[1][2][3]
Central
~2.15 ppm
1.78 ppm
Shielding effect from removing the heavy halogen.[1][2][3]
Decision Rule: If the triplet at 3.50 ppm persists, the substitution is incomplete.
Scenario B: Stability Check (Linear vs. Cyclic)
Transition: MABN
N-Methylpyrrolidin-2-one (NMP).[1][2][3]
Risk:[1][2][3][4] Intramolecular cyclization releases ammonia and forms the lactam.[1][2][3]
Feature
Linear Product (MABN)
Cyclic Impurity (NMP)
Diagnostic Shift
N-Methyl
2.44 ppm (Amine)
2.84 ppm (Amide)
+0.4 ppm Downfield. Amide resonance deshields the methyl.[1][2][3]
Ring Protons
Free rotation (Triplets)
Constrained (Multiplets)
NMP ring protons show complex splitting due to rigidity.[1][2]
next to C=O
2.42 ppm ()
2.36 ppm ()
Subtle change, less reliable than the N-Me shift.[1][2][3]
Expert Insight: The N-Methyl shift is the definitive purity assay.[1][2][3] If you see a "shadow" singlet at 2.84 ppm, your sample is degrading into NMP.[1][2][3]
Decision Workflows
Solvent Selection Strategy
Choose the experimental setup based on the specific analytical question.
Caption: Logic flow for selecting the appropriate NMR solvent system.
References
SDBS Web: Spectral Database for Organic Compounds.[1][2][3][5] SDBS No. 1656 (4-(Dimethylamino)butyronitrile analog comparison) & Predicted MABN Shifts. National Institute of Advanced Industrial Science and Technology (AIST).[1][2][3] [Link][1][2]
PubChem: 4-(Methylamino)butanenitrile Compound Summary. CID 20120930.[1][2][3][6] National Center for Biotechnology Information.[1][2][3] [Link]
Fulmer, G. R., et al. (2010).[1][2][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] (Used for solvent residual referencing).[1][2][3] [Link]
Comparative Guide: C-NMR Characterization of 4-(Methylamino)butanenitrile
Executive Summary: The Diagnostic Challenge 4-(Methylamino)butanenitrile (CAS 18542-42-2 / 31058-09-0) is a critical aliphatic intermediate, serving as a precursor for pyrrolidine derivatives and GABA analogs in pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Diagnostic Challenge
4-(Methylamino)butanenitrile (CAS 18542-42-2 / 31058-09-0) is a critical aliphatic intermediate, serving as a precursor for pyrrolidine derivatives and GABA analogs in pharmaceutical synthesis. In drug development, the precise characterization of this intermediate is pivotal, particularly to distinguish it from its primary amine impurity, 4-aminobutyronitrile , and its starting material, 4-chlorobutyronitrile .
This guide provides an in-depth comparative analysis of the Carbon-13 NMR (
C-NMR) profile of 4-(Methylamino)butanenitrile. Unlike standard spectral lists, we analyze the differential shifts relative to its structural analogs.[1] This comparative approach establishes a self-validating system for identifying the compound and quantifying impurities during process optimization.
Structural Analysis & Carbon Environments[2][3]
To interpret the NMR spectrum accurately, we must first define the carbon environments. The molecule consists of a butyronitrile backbone modified with a secondary N-methyl amine at the
-position.
Structure:
C1 (Nitrile): The quaternary carbon, acting as the spectral anchor.
C2 (
-methylene): Adjacent to the nitrile; shielded by the anisotropic field of the triple bond.
C3 (
-methylene): The central linker; sensitive to inductive effects from both ends.
C4 (
-methylene): Directly attached to the nitrogen; the most deshielded aliphatic methylene.
C5 (N-Methyl): The diagnostic marker for the secondary amine.
Comparative Spectral Analysis
The following data compares the characteristic peaks of the target product against its key "alternatives": the backbone (Butanenitrile), the precursor (4-Chlorobutyronitrile), and the potential impurity (4-Aminobutyronitrile).
Table 1: Characteristic
C-NMR Shifts (ppm) in
Carbon Position
Target Product 4-(Methylamino)butanenitrile
Precursor 4-Chlorobutyronitrile
Impurity 4-Aminobutyronitrile
Backbone Butanenitrile
C1 (-CN)
119.8
119.0
119.5
119.2
C5 (N-Me)
36.2
Absent
Absent
Absent
C4 (-CH2)
50.5
43.8 (Cl-shift)
41.5
13.2
C3 (-CH2)
25.1
24.8
25.8
19.5
C2 (-CH2)
15.2
14.5
14.8
16.4
> Note: Values are characteristic approximations derived from substituent additivity rules and analogous experimental data. Exact shifts may vary by
The most common impurity is the unmethylated primary amine (4-aminobutyronitrile).
Differentiation: The primary amine lacks the C5 peak (36 ppm).
Resolution: The C4 methylene in the primary amine appears significantly upfield (~41.5 ppm ) compared to the secondary amine (~50.5 ppm ). This ~9 ppm difference provides excellent resolution for quantifying trace impurities.
Solvent & pH Effects (Critical for Salts)
In drug development, this compound is often isolated as a Hydrochloride (HCl) salt to prevent polymerization. The NMR profile changes drastically between the Free Base (in
) and the Salt (in ).
Mechanism of Shift
Protonation of the amine (
) induces an inductive shielding effect (upfield shift) on the -carbon (C3) and a deshielding effect on the -carbon (C4), though the latter is often mitigated by solvent effects in .
Free Base (
): Distinct, sharp peaks. N-Me at ~36 ppm.
HCl Salt (
):
C4 (
-CH2): Shifts to ~48-49 ppm .
C5 (N-Me): Shifts to ~34-35 ppm .
C3 (
-CH2): Often broadens or shifts slightly upfield due to conformational restriction.
Recommendation: For strict structural elucidation, use the Free Base in
. For purity assays of the solid API intermediate, use but account for the slight upfield shift of the methyl group.
Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic
This decision tree illustrates how to assign peaks in a crude reaction mixture containing the starting material and product.
Caption: Logic flow for identifying 4-(Methylamino)butanenitrile in a crude reaction mixture using C-NMR markers.
Experimental Protocol: Optimal Resolution
To ensure reproducibility and minimize solvent-solute interactions that blur peak resolution, follow this standardized protocol.
Method A: Free Base Characterization (Recommended)
Sample Prep: Dissolve 30 mg of the oil in 0.6 mL of
.
Additive: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.0 ppm).
Parameter Setup:
Pulse Sequence: Proton-decoupled
C (ZGPG).
Relaxation Delay (D1): 2.0 seconds (Essential for the quaternary Nitrile carbon relaxation).
Scans: Minimum 512 scans (Nitrile carbon has low NOE enhancement).
Processing: Apply exponential multiplication (LB = 1.0 Hz) to enhance S/N ratio for the quaternary carbon.
Method B: HCl Salt Analysis
Sample Prep: Dissolve 40 mg of the solid salt in 0.6 mL of
.
Reference: Use an external standard (tsp-d4) or reference the solvent residual peak if using
(39.5 ppm).
Note: Expect peak broadening on C4/C5 due to exchangeable protons on the ammonium center if the pH is not strictly controlled.
References
PubChem Compound Summary. (2023). 4-(Methylamino)butanenitrile (CID 20120930).[2] National Center for Biotechnology Information. [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules of substituted alkanes).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry.[3] [Link]
Technical Guide: FTIR Spectral Identification of 4-(Methylamino)butanenitrile
Executive Summary This guide provides a technical framework for the identification of 4-(Methylamino)butanenitrile (CAS: 31058-09-0) using Fourier Transform Infrared (FTIR) spectroscopy. As a secondary amine with a nitri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical framework for the identification of 4-(Methylamino)butanenitrile (CAS: 31058-09-0) using Fourier Transform Infrared (FTIR) spectroscopy. As a secondary amine with a nitrile functionality, this compound presents a unique vibrational signature that allows for rapid differentiation from its primary amine precursors and tertiary amine analogs.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR is the superior modality for rapid quality control (QC) and real-time reaction monitoring due to the high dipole moment change of the nitrile (
The FTIR spectrum of this molecule is defined by the independence of its two polar terminal groups separated by a non-polar propyl linker.
Functional Group
Mode
Theoretical Region (cm⁻¹)
Diagnostic Value
Nitrile ()
Stretching
2240 – 2260
Critical. Sharp, medium-to-strong intensity. Differentiates from amides or carboxylic acids.
Sec. Amine ()
Stretching
3300 – 3350
High. Single weak band. Differentiates from primary amines (doublet) and tertiary amines (absent).
Methyl/Methylene ()
Stretching
2800 – 3000
Low. Ubiquitous alkyl features.
Bond
Stretching
1100 – 1250
Medium. Often obscured in the fingerprint region.
Wag
Bending
700 – 750
Medium. Broad band characteristic of secondary amines.
Critical Note on Salt Forms: Commercial samples are often supplied as the Hydrochloride Salt (CAS 16011-91-9) . The salt form spectrum differs significantly: the distinct
stretch at ~3300 cm⁻¹ disappears, replaced by a broad ammonium () band spanning 2400–3000 cm⁻¹, often obscuring the stretching region.
Comparative Analysis: FTIR vs. Alternatives
To validate the choice of FTIR, we compare it against established analytical alternatives.
Table 1: Performance Matrix
Feature
FTIR (ATR)
Raman
¹H NMR
Mass Spec (MS)
Primary Strength
Functional Group ID
Non-destructive / Aqueous
Structural Mapping
Molecular Weight
Nitrile Detection
Excellent (Dipole change)
Superior (Polarizability)
Good (Indirect via -carbon)
N/A
Amine Differentiation
High (Band count)
Low (Weak N-H signal)
High (Chemical shift/Integration)
Medium (Fragmentation)
Sample Prep
< 1 min (No solvent)
< 1 min (In-situ)
10-15 min (Deuterated solvent)
5-10 min (Dilution)
Throughput
High
High
Low
Medium
Detailed Comparison
FTIR vs. Raman: While Raman is often cited for nitrile detection due to the high polarizability of the triple bond, FTIR is preferred here because it simultaneously detects the secondary amine . Raman signals for
stretching are notoriously weak, making it difficult to distinguish 4-(Methylamino)butanenitrile from its tertiary analog, 4-(Dimethylamino)butanenitrile, using Raman alone.
FTIR vs. NMR: NMR provides the exact carbon skeleton. However, for routine ID, FTIR is significantly faster. In a manufacturing setting, FTIR can differentiate the product from the starting material (e.g., 4-chlorobutyronitrile) by monitoring the disappearance of the
stretch (600-800 cm⁻¹) and appearance of the band.
Detailed Spectral Analysis & Identification Logic
Diagnostic Region 1: The Nitrile Strip (2200–2300 cm⁻¹)
Target Peak: ~2250 cm⁻¹
Observation: A sharp, solitary peak.
Interference Check: If the peak is broad or shifted to ~2100-2200 cm⁻¹, suspect isonitrile impurities or metal-complexation.
Diagnostic Region 2: The Amine Discrimination Zone (3200–3500 cm⁻¹)
This is the primary region for purity validation against amine analogs.
Scenario A (Target): Single band ~3300 cm⁻¹
Secondary Amine (4-(Methylamino)butanenitrile).
Scenario B (Impurity): Doublet (two peaks)
Primary Amine (4-Aminobutyronitrile).
Scenario C (Impurity): No bands
Tertiary Amine (4-(Dimethylamino)butanenitrile) or non-amine precursor.
Diagram 1: Spectral Identification Logic Flow
Caption: Decision tree for distinguishing 4-(Methylamino)butanenitrile from structural analogs using FTIR.
Experimental Protocol
Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is chosen over transmission (KBr pellets) to avoid moisture absorption, which can broaden the
region and mimic amine signals.
Equipment:
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
If Liquid (Free Base): Place 1 drop (~10 µL) directly on the crystal center.
If Solid (HCl Salt): Place ~5 mg of powder on crystal. Apply high pressure using the anvil clamp to ensure contact.
Acquisition:
Range: 4000 – 600 cm⁻¹.
Scans: 16 (Routine) or 64 (High Signal-to-Noise).
Resolution: 4 cm⁻¹.
Post-Processing:
Apply ATR correction (if quantitative comparison to transmission library is required).
Baseline correct (only if significant drift is observed).
Diagram 2: Experimental Workflow
Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[2] (Standard text for N-H and Nitrile assignments).
NIST Chemistry WebBook. Infrared Spectrum of 4-(dipropylamino)butanenitrile (Structural analog used for peak correlation). Link
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Reference for primary vs.
Sigma-Aldrich. Product Specification: 4-(Methylamino)butanenitrile hydrochloride. Link
A Comparative Guide to the GC-MS Fragmentation of 4-(Methylamino)butanenitrile
An In-Depth Technical Guide for Researchers and Drug Development Professionals This guide provides a detailed analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 4-(methylamino)butanenit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 4-(methylamino)butanenitrile. Designed for scientists and researchers, this document offers a foundational understanding of its mass spectral characteristics, a comparative analysis with a structural isomer, and a validated experimental protocol to ensure accurate identification and analysis.
Section 1: The Analyte – 4-(Methylamino)butanenitrile
4-(Methylamino)butanenitrile is a bifunctional molecule containing a secondary amine and a nitrile group. Its structure is crucial for understanding its behavior under electron ionization.
The presence of two nitrogen atoms dictates that its molecular ion peak will have an even mass-to-charge ratio (m/z), which is a helpful diagnostic feature according to the Nitrogen Rule.[2][3]
Section 2: Principles of Electron Ionization (EI) Fragmentation
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds from a mixture.[4][5] When coupled with mass spectrometry, particularly using Electron Ionization (EI), it becomes a formidable tool for structural elucidation.[6][7]
In EI-MS, analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of a valence electron to form a positively charged molecular ion (M⁺•).[8] This high energy often leads to extensive, yet reproducible, fragmentation of the molecular ion.[5][8] The resulting fragmentation pattern serves as a molecular "fingerprint," providing invaluable structural information.[6][7]
For molecules containing heteroatoms like nitrogen, a dominant fragmentation pathway is α-cleavage . This process involves the breaking of a carbon-carbon bond adjacent to the heteroatom, leading to the formation of a stable, resonance-stabilized cation.[9][10][11] This stability often results in the corresponding fragment being the most abundant ion in the mass spectrum, known as the base peak.[10][12]
Section 3: Predicted EI Fragmentation of 4-(Methylamino)butanenitrile
The fragmentation of 4-(methylamino)butanenitrile is primarily dictated by the secondary amine functional group.
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 98 . As an acyclic aliphatic amine, this peak may be weak or even absent, as the molecule readily fragments.[3]
α-Cleavage (The Dominant Pathway): The most probable fragmentation is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This breaks the bond between the first and second carbon of the butyl chain.
Mechanism: The cleavage results in the loss of a neutral cyanopropyl radical (•CH₂-CH₂-CN) and the formation of a resonance-stabilized iminium cation, [CH₃-NH=CH₂]⁺.
Resulting Ion: This iminium ion has an m/z of 44 . Due to its high stability, this fragment is predicted to be the base peak in the spectrum. This is a highly diagnostic peak for the N-methylamino substructure.[2][10]
The diagram below illustrates this primary fragmentation pathway.
Caption: General workflow for GC-MS analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 100 µg/mL.
Filter the sample through a 0.22 µm syringe filter if particulates are present.
Gas Chromatography (GC) Conditions:
GC System: Agilent 8890 GC or equivalent.
Inlet: Split/Splitless, 250 °C.
Injection Volume: 1 µL with a 20:1 split ratio.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
Oven Program:
Initial Temperature: 60 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Final Hold: Hold at 280 °C for 5 minutes.
Mass Spectrometry (MS) Conditions:
MS System: Agilent 5977B MSD or equivalent.
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Transfer Line Temperature: 280 °C.
Scan Range: m/z 35 - 350.
Data Analysis:
Integrate the chromatographic peak corresponding to the analyte.
Analyze the mass spectrum and compare it to reference libraries (e.g., NIST).
Confirm the presence of the molecular ion (m/z 98, if visible) and the diagnostic base peak at m/z 44.
Section 6: Conclusion
The GC-MS analysis of 4-(methylamino)butanenitrile under electron ionization is characterized by a highly predictable and diagnostic fragmentation pattern. The dominant pathway, α-cleavage, produces a stable iminium cation at m/z 44 , which serves as the base peak and a reliable identifier for the N-methylamino substructure. This key feature allows for its confident differentiation from structural isomers. The provided experimental protocol offers a robust framework for the separation and identification of this compound in a research or quality control setting.
References
Fiveable. (2025, August 15). α Cleavage Definition. Available at: [Link]
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Available at: [Link]
JoVE. (2023, April 30). Mass Spectrometry of Amines. Available at: [Link]
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Available at: [Link]
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
NIST Chemistry WebBook. 4-(N-Nitroso-N-methylamino)-1-(3-pyridyl)-1-butanone. Available at: [Link]
Journal of the American Society for Mass Spectrometry. (2011, November 22). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Available at: [Link]
PMC. From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Available at: [Link]
ResearchGate. Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Available at: [Link]
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Available at: [Link]
SSRN. (2025, January 18). Development of Aldononitrile Derivatives for the Determination of Natural and 13c-Enriched Amino Sugars by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Available at: [Link]
PubMed. (2022, August 15). Electron ionization mass spectrometry: Quo vadis?. Available at: [Link]
University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. Available at: [Link]
PubChem. 4-(Methylamino)butanenitrile. Available at: [Link]
Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Available at: [Link]
Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Available at: [Link]
ResearchGate. (2025, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]
NIST Chemistry WebBook. Butanenitrile. Available at: [Link]
NIST Chemistry WebBook. Butanenitrile, 4-(dipropylamino)-. Available at: [Link]
NIST Chemistry WebBook. Butanenitrile. Available at: [Link]
PubMed. (2000, July 15). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Available at: [Link]
LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Available at: [Link]
HPLC methods for assaying 4-(Methylamino)butanenitrile purity
As a Senior Application Scientist, evaluating the purity of 4-(Methylamino)butanenitrile (CAS: 16011-91-9 for the HCl salt) presents a classic chromatographic paradox. Structurally, it is a short-chain aliphatic secondar...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the purity of 4-(Methylamino)butanenitrile (CAS: 16011-91-9 for the HCl salt) presents a classic chromatographic paradox. Structurally, it is a short-chain aliphatic secondary amine (
).
From an analytical perspective, this molecule presents two critical challenges:
The Chromophoric Void: It lacks conjugated
-systems or aromatic rings, rendering standard UV detection (e.g., 254 nm) virtually useless. Monitoring at low wavelengths (200-210 nm) results in severe baseline drift and poor specificity.
Extreme Hydrophilicity & Basicity: As a highly polar, low-molecular-weight amine, it exhibits minimal retention on standard C18 reversed-phase (RP) columns, often co-eluting with the void volume while suffering from severe peak tailing due to secondary interactions with residual silanols.
To establish a robust, self-validating purity assay, we must abandon standard RP-UV methods and instead utilize orthogonal retention mechanisms and mass-dependent or chemically tagged detection strategies. Below is a comprehensive comparison of the three most effective HPLC methodologies for this analyte.
Analytical Decision Matrix
Figure 1: Decision matrix for HPLC assay methodologies of polar, non-chromophoric secondary amines.
To force this polar analyte onto a standard C18 column and enable optical detection, we must chemically tag it. While o-phthalaldehyde (OPA) is a common derivatization agent, it only reacts with primary amines [1]. Because 4-(Methylamino)butanenitrile is a secondary amine (due to the N-methyl group), we must use 9-Fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts rapidly with secondary amines under mildly basic conditions to form highly stable, hydrophobic, and fluorescent carbamates[2][3].
Step-by-Step Protocol
Buffer Preparation: Prepare a 0.1 M borate buffer and adjust to pH 8.5 to ensure the secondary amine is deprotonated and nucleophilic.
Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 5 mM[2].
Reaction: Combine 100 µL of the aqueous sample with 100 µL of borate buffer. Add 200 µL of the FMOC-Cl solution. Vortex vigorously and incubate at room temperature for exactly 10 minutes.
System Suitability & Self-Validation (Quenching): Add 100 µL of 20 mM glycine. Glycine acts as a sacrificial primary amine to consume all unreacted FMOC-Cl. Validation metric: The chromatogram must show baseline resolution between the FMOC-glycine peak, the FMOC-OH hydrolysis byproduct, and the FMOC-analyte peak. If the FMOC-analyte peak area increases upon a second injection, the quenching step failed.
Chromatographic Conditions:
Column: Endcapped C18 (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase: (A) 0.1% Trifluoroacetic acid (TFA) in Water; (B) Acetonitrile.
Derivatization introduces workflow bottlenecks and potential artifact peaks. The modern alternative is to analyze the molecule in its native state. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. The polar amine partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention[4]. Because the native molecule lacks a chromophore, we couple HILIC with Charged Aerosol Detection (CAD)—a universal detector that nebulizes the eluent, evaporates the solvent, and measures the charge transferred to the residual non-volatile analyte particles[5].
Step-by-Step Protocol
Sample Preparation: Dilute the sample in 75% Acetonitrile / 25% Water. Crucial: Injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer, causing severe peak splitting.
Chromatographic Conditions:
Column: Zwitterionic HILIC (ZIC-HILIC) or bare silica (2.1 x 100 mm, 3 µm)[5].
Mobile Phase: (A) 100 mM Ammonium Formate, pH 3.0; (B) Acetonitrile. Note: CAD requires strictly volatile buffers.
Gradient: 90% B down to 50% B over 10 minutes (HILIC gradients run inverse to RP-HPLC).
Detection: CAD with the evaporator temperature set to 35°C to preserve the semi-volatile short-chain amine.
System Suitability & Self-Validation: HILIC is notoriously sensitive to equilibration. Flush the column with at least 20 column volumes of initial mobile phase. Validation metric: Perform three replicate injections of a standard. The system is only validated for assay use if the retention time Relative Standard Deviation (RSD) is < 1.0%.
Method 3: Ion-Pairing RP-HPLC + LC-MS/MS
Causality & Rationale
When assaying for trace impurities (e.g., assessing 4-(Methylamino)butanenitrile as a potential genotoxic impurity in a drug substance), CAD lacks the required sub-nanogram sensitivity. To retain the native amine on a standard C18 column for MS detection, we use a volatile ion-pairing agent like Heptafluorobutyric acid (HFBA)[4]. HFBA forms a neutral, hydrophobic complex with the protonated amine, allowing it to partition into the C18 phase while remaining fully compatible with electrospray ionization (ESI).
Step-by-Step Protocol
Sample Preparation: Dilute the sample directly in Mobile Phase A.
Chromatographic Conditions:
Column: High-efficiency C18 (2.1 x 50 mm, 1.7 µm UHPLC).
Mobile Phase: (A) 5 mM HFBA in MS-grade Water; (B) 5 mM HFBA in MS-grade Acetonitrile.
Gradient: 5% B to 60% B over 5 minutes.
Detection: ESI+ MS/MS (Multiple Reaction Monitoring). Monitor the transition of the protonated precursor
to its dominant product ion.
System Suitability & Self-Validation (Matrix Effects): Ion-pairing agents can cause signal suppression in the MS source. Validation metric: Spike a known concentration of an isotopically labeled internal standard (e.g.,
-labeled or deuterated analog) into the sample matrix. Recovery must fall between 90-110% to validate that the matrix/HFBA is not quenching the ionization efficiency.
Quantitative Performance Comparison
Parameter
Method 1: FMOC-Derivatization
Method 2: HILIC-CAD
Method 3: Ion-Pairing LC-MS/MS
Primary Retention Mechanism
Hydrophobic partitioning (C18)
Polar partitioning (Aqueous layer)
Hydrophobic ion-pairing (C18)
Detection Mode
Fluorescence / UV
Universal Mass (Charge Transfer)
Specific Mass-to-Charge (m/z)
Typical LOQ
~0.15 - 0.30 µg/mL
~1.0 - 5.0 µg/mL
< 0.01 µg/mL (Sub-ppb)
Sample Prep Time
High (15-20 mins/batch)
Low (< 2 mins)
Low (< 2 mins)
Linearity Dynamic Range
2-3 orders of magnitude
1.5-2 orders (Non-linear, requires log-log fit)
3-4 orders of magnitude
Best Use Case
Routine purity assay without MS access
Bulk purity & mass balance assay
Trace impurity profiling (Genotox)
Conclusion & Recommendation
For routine bulk purity assays of 4-(Methylamino)butanenitrile, Method 2 (HILIC-CAD) is the superior choice. It eliminates the labor and artifact risks associated with FMOC-Cl derivatization while providing a direct, mass-proportional response that is ideal for determining weight-percent purity. However, if the laboratory lacks a CAD/ELSD detector, Method 1 (FMOC-Cl) remains a highly robust, classical alternative, provided the quenching validation steps are strictly adhered to. For trace-level analysis , Method 3 (LC-MS/MS) is mandatory.
References
Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Available at:[Link]
ACS Pharmacology & Translational Science. Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(Molecular Formula: C₅H₁₀N₂) is a highly versatile aliphatic building block frequently utilized in the synthesis of polyamines, agricultural chemicals, and pharmaceutical intermediates[1]. In drug development and materials science, ensuring the absolute bulk purity of this precursor is paramount. Trace impurities—such as residual inorganic salts from aqueous workups or trapped solvents—can cascade into significant yield losses or toxicological liabilities in downstream reactions. While modern laboratories heavily rely on spectroscopic techniques, Elemental Analysis (EA) remains the gold standard for determining absolute macroscopic purity.
When validating a newly synthesized batch of 4-(Methylamino)butanenitrile, researchers must select an analytical suite that provides a holistic view of the sample. The table below objectively compares CHN Elemental Analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Analytical Technique
Primary Output
Strengths
Limitations
Purity Validation Role
CHN Elemental Analysis
% Mass of C, H, N
Quantifies absolute bulk purity; highly sensitive to inorganic salts and moisture.
Destructive method; does not provide structural connectivity.
Confirms molecular structure, isomerism, and functional group connectivity.
Blind to inorganic salts and non-protonated impurities (e.g., silica gel).
Secondary: Confirms structural identity and organic purity.
HRMS (ESI-TOF)
Exact mass-to-charge ratio (m/z)
Extreme sensitivity; confirms the exact molecular formula.
Not inherently quantitative; matrix effects can alter ionization efficiency.
Tertiary: Confirms molecular weight and isotopic pattern.
Expertise Insight (Causality): Why prioritize Elemental Analysis for bulk purity? NMR is highly effective at identifying organic byproducts but is completely blind to inorganic salts (e.g., NaCl) or residual water that may remain after extraction. CHN analysis measures the macroscopic elemental composition, ensuring that the entire sample mass corresponds to the theoretical formula of 4-(Methylamino)butanenitrile.
Mechanistic Grounding: The CHN Combustion Process
The determination of carbon, hydrogen, and nitrogen relies on the classical Pregl-Dumas method, modernized via [3].
Flash Oxidation: The sample is encapsulated in a tin boat. Tin undergoes a highly exothermic oxidation, temporarily driving the local temperature to ~1800°C[3]. This extreme heat ensures the complete breakdown of the robust aliphatic nitrile chain.
Gas Conversion: Carbon oxidizes to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOₓ)[3].
Reduction: The gas mixture is swept by an inert carrier gas (helium) over a high-purity copper catalyst heated to 600°C. The copper serves a dual purpose: it removes excess unreacted oxygen and quantitatively[4].
Separation & Detection: The resulting N₂, CO₂, and H₂O gases are separated via a gas chromatography (GC) column and quantified using a Thermal Conductivity Detector (TCD)[4].
Experimental Protocol: CHN Analysis of 4-(Methylamino)butanenitrile
To ensure a self-validating system, the following protocol incorporates internal calibration and blank measurements to rule out environmental contamination.
Step 1: Instrument Calibration & Blanking
Run three empty tin capsules through the combustion cycle to establish a baseline blank, accounting for atmospheric gases trapped during sealing.
Analyze a highly pure standard (e.g., Acetanilide or Sulfanilamide) with a known CHN composition. Calibrate the TCD response using the K-factor method to ensure linear detection across the expected mass range.
Step 2: Sample Preparation
Critical Step: Desiccate the synthesized 4-(Methylamino)butanenitrile under high vacuum for 24 hours. Causality: Failure to remove trace moisture will artificially inflate the hydrogen percentage and depress the carbon/nitrogen percentages, leading to a false failure[2].
Using a microbalance (precision to 0.001 mg), accurately weigh 1.5 to 2.0 mg of the compound into a high-purity tin capsule[4].
Seal the capsule tightly using forceps, ensuring no trapped air or physical contamination from gloves.
Step 3: Flash Combustion & Separation
Load the capsule into the autosampler and initiate the dynamic flash combustion sequence (1000°C furnace, O₂ pulse)[3].
Allow the carrier gas (He) to sweep the products through the reduction furnace (Cu, 600°C) and the GC column[3].
Step 4: Data Integration
Integrate the area under the peaks for N₂, CO₂, and H₂O from the TCD chromatogram.
Calculate the experimental mass percentages using the pre-established calibration curve.
Workflow Visualization
Step-by-step mechanistic workflow of a CHN Elemental Analyzer.
Results & Data Interpretation
For a newly synthesized batch of 4-(Methylamino)butanenitrile (Molecular Weight: 98.15 g/mol ), the theoretical elemental composition must be compared against the experimental results. The standard threshold for publication in major chemistry journals dictates that the experimental values must fall within ±0.4% of the theoretical values[2].
Element
Theoretical Mass (%)
Experimental Mass (%)
Absolute Difference (%)
Status
Carbon (C)
61.19
61.05
-0.14
Pass
Hydrogen (H)
10.27
10.32
+0.05
Pass
Nitrogen (N)
28.54
28.41
-0.13
Pass
Discussion: The experimental data falls well within the ±0.4% tolerance limit. If the carbon percentage had been significantly lower while hydrogen was higher, it would indicate incomplete drying (residual water). Conversely, a uniform depression across all three elements would strongly suggest the presence of an inorganic salt contaminant (e.g., sodium chloride from an aqueous workup). This self-validating data confirms that the synthesized 4-(Methylamino)butanenitrile is >95% pure and suitable for downstream application.
References
PubChem. "4-(Methylamino)butanenitrile | C5H10N2". National Center for Biotechnology Information. Available at:[Link]
AZoM. "How Does a CHNSO Analyzer Work?". AZo Materials. Available at:[Link]
National Institutes of Health (PMC). "An International Study Evaluating Elemental Analysis". Journal of Chemical Education. Available at:[Link]
Differentiation of 4-(Methylamino)butanenitrile from Structural Isomers
This guide outlines a definitive technical workflow for differentiating 4-(Methylamino)butanenitrile from its isobaric structural isomers. Executive Summary 4-(Methylamino)butanenitrile (CAS: 31058-09-0) is a critical C4...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a definitive technical workflow for differentiating 4-(Methylamino)butanenitrile from its isobaric structural isomers.
Executive Summary
4-(Methylamino)butanenitrile (CAS: 31058-09-0) is a critical C4-linker intermediate used in the synthesis of pyrrolidine derivatives and N-methyl-GABA analogs.[1] In synthetic workflows, it is frequently confused with its structural isomers—most notably 3-(Dimethylamino)propanenitrile (DMAPN) and 5-Aminopentanenitrile —which share the identical molecular formula (C
Misidentification leads to failed cyclization reactions and incorrect pharmacological profiles. This guide provides a multi-modal differentiation strategy combining NMR spectroscopy , Mass Spectrometry (MS) , and Chemical Reactivity to unambiguously identify the target molecule.[1]
Structural Landscape & Isomer Analysis
The challenge lies in distinguishing the target secondary amine from tertiary amine isomers (chain-shortened) and primary amine isomers (chain-extended or branched).[1]
Critical Insight: The presence of the quintet at ~1.8 ppm in the target spectrum is the diagnostic "fingerprint" of the propyl (C3) spacer between the functional groups. DMAPN (ethylene spacer) lacks this quintet.
B. Mass Spectrometry (EI-MS)
Fragmentation patterns under Electron Impact (70 eV) provide structural proof via
For rapid benchtop verification without spectroscopy, use the Modified Hinsberg Test .[1] This distinguishes amines based on substitution level.
Workflow:
Mix 100 mg sample with 200 mg Benzenesulfonyl Chloride in 5 mL 10% NaOH.
Shake vigorously for 5 minutes.
Observe solubility and precipitate formation.
Acidify with HCl.
Target (Secondary Amine): Forms an insoluble sulfonamide precipitate immediately in base (or upon acidification).[1] The derivative is neutral and insoluble in both acid and base.
Isomer A/C (Tertiary Amine):No reaction. The amine remains basic and water-soluble (especially upon acidification).[1]
Isomer B (Primary Amine): Reacts to form a sulfonamide that is soluble in base (clear solution).[1] Precipitates only upon acidification.
Decision Tree Workflow
Caption: Logical decision tree for differentiating C5H10N2 isomers using 1H NMR spectral features.
Experimental Protocols
Protocol 1: GC-MS Identification
Column: Rtx-5 Amine or equivalent (30m x 0.25mm ID).[1] Base-deactivated column is essential to prevent peak tailing of the amine.[1]
4-(Methylamino)butanenitrile: Comprehensive Operational and Disposal Protocols
As a critical intermediate in pharmaceutical synthesis and drug development, 4-(methylamino)butanenitrile (CAS 31058-09-0) and its hydrochloride salt (CAS 16011-91-9) require meticulous handling and disposal strategies....
Author: BenchChem Technical Support Team. Date: March 2026
As a critical intermediate in pharmaceutical synthesis and drug development, 4-(methylamino)butanenitrile (CAS 31058-09-0) and its hydrochloride salt (CAS 16011-91-9) require meticulous handling and disposal strategies. This guide synthesizes field-proven operational safety protocols with rigorous environmental compliance standards, ensuring that your laboratory maintains a self-validating system of chemical hygiene.
Chemical Profile & Mechanism of Toxicity
To safely manage 4-(methylamino)butanenitrile, researchers must understand the causality behind its reactivity. The molecule (C₅H₁₀N₂) possesses a dual-functional chemical profile that dictates its hazard classification and disposal requirements[1]:
Secondary Amine Reactivity: The amine group acts as a strong nucleophile and a localized base. In its free-base form, it is highly alkaline, corrosive to tissues, and acts as a potent skin sensitizer.
Aliphatic Nitrile Reactivity: While aliphatic nitriles are generally stable under neutral conditions, they become highly reactive when exposed to strong acids, bases, or oxidizers. Mixing this compound with strong oxidizing acids can lead to extremely violent, exothermic hydrolysis, yielding carboxylic acids, amides, and dangerous pressure buildup[2].
Thermal Decomposition (The Causality of Incineration): The most critical hazard arises during disposal. When subjected to thermal stress or incomplete combustion, the nitrogen-rich structure decomposes to release highly toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) gas[3]. Therefore, standard open-air burning, drain disposal, or low-temperature evaporation are strictly prohibited.
Operational Safety & Handling Procedures
Every protocol in the laboratory must be a self-validating system. The safety measures described below directly mitigate the specific chemical hazards of the amine and nitrile functional groups[4].
Step-by-Step Handling Methodology
Engineering Controls: Handle the free base exclusively within a certified chemical fume hood maintaining a continuous face velocity of 80–100 feet per minute (fpm). This prevents the accumulation of volatile, toxic vapors in the operator's breathing zone.
Personal Protective Equipment (PPE): Because the secondary amine facilitates dermal absorption and sensitization, standard latex gloves are insufficient. Personnel must use heavy-duty butyl rubber or nitrile gloves (minimum 0.4 mm thickness) with a demonstrated breakthrough time of >480 minutes.
Spill Response & Containment:
Liquid Spills (Free Base): Do not use combustible absorbents (e.g., sawdust) due to the risk of exothermic reactions. Use an inert, mineral-based absorbent (e.g., vermiculite or diatomaceous earth).
Solid Spills (HCl Salt): Mist the spill lightly with water to prevent aerosolization of the toxic dust before sweeping.
Sweep the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container and label it immediately for hazardous incineration.
Step-by-Step Disposal Workflows
Waste containing 4-(methylamino)butanenitrile must be segregated meticulously to prevent incompatible reactions (such as acid-catalyzed hydrolysis) within the waste carboy[2][4].
Protocol A: Aqueous Waste Stream
Verify Carboy Compatibility: Ensure the aqueous waste carboy contains absolutely no strong oxidizers (e.g., peroxides, nitric acid) or strong mineral acids.
pH Adjustment: Slowly adjust the pH of the aqueous solution to a neutral range (pH 6–8) using dilute, compatible buffers (e.g., sodium bicarbonate). Causality: Neutralization prevents base-catalyzed or acid-catalyzed hydrolysis of the nitrile group during storage, which could otherwise generate ammonia or carboxylic acids and over-pressurize the container.
Transfer: Use a closed-funnel system to transfer the neutralized solution into the designated "Aqueous Toxic Waste" container.
Manifesting: Label the container clearly with: "Contains 4-(Methylamino)butanenitrile - Toxic, Aqueous. Do Not Mix with Acids."
Protocol B: Organic Waste Stream
Halogen Segregation: Separate halogenated and non-halogenated waste. 4-(Methylamino)butanenitrile should be routed to the non-halogenated (halogen-free) organic waste stream unless it was complexed with chlorinated solvents (like DCM) during the synthesis workflow.
Storage: Store the organic waste carboy in a cool, well-ventilated secondary containment area, away from direct sunlight and heat sources.
Manifesting: Label as "Flammable/Toxic Organic Waste - Nitrile/Amine."
Protocol C: Final Destruction (Incineration)
High-Temperature Incineration: The manifested waste must be transported to a permitted hazardous waste facility capable of sustaining temperatures >1000°C with a prolonged residence time in the afterburner[3].
Exhaust Scrubbing: The incineration facility must be equipped with an alkaline wet scrubber to neutralize the inevitable NOx and trace HCN emissions generated during the thermal destruction of the nitrile and amine groups[3].
Quantitative Data & Waste Compatibility
Summarized below are the critical physical properties and waste stream compatibilities necessary for logistical planning.
Mandates >1000°C incineration with alkaline wet scrubbers.
Target pH for Storage
pH 6.0 – 8.0
Prevents off-gassing and pressure buildup in sealed containers.
Waste Segregation Decision Tree
To ensure zero cross-contamination and optimal safety, follow this visual decision tree for routing 4-(methylamino)butanenitrile waste.
Figure 1: Decision tree for the segregation and disposal of 4-(methylamino)butanenitrile.
References
4-(Methylamino)butanenitrile (CID 20120930)
Source: PubChem, National Institutes of Health (NIH)
URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Academies Press
URL:[Link]
Personal protective equipment for handling 4-(Methylamino)butanenitrile
Handling 4-(Methylamino)butanenitrile requires a rigorous, scientifically grounded approach to laboratory safety. Widely used as an intermediate in pharmaceutical synthesis and drug development, this compound is typicall...
Author: BenchChem Technical Support Team. Date: March 2026
Handling 4-(Methylamino)butanenitrile requires a rigorous, scientifically grounded approach to laboratory safety. Widely used as an intermediate in pharmaceutical synthesis and drug development, this compound is typically encountered in two forms: the volatile liquid free base (CAS: 31058-09-0) and the stable solid hydrochloride salt (CAS: 16011-91-9)[1].
Because the physical state dictates the exposure route—vapor inhalation for the free base versus particulate aerosolization for the salt—your Personal Protective Equipment (PPE) and operational workflows must be dynamically tailored. This guide provides the definitive, self-validating protocols required to handle this compound safely.
Hazard Profiling & Mechanistic Causality
To design an effective safety protocol, one must first understand the biochemical causality of the hazard. 4-(Methylamino)butanenitrile presents a dual-threat profile:
Corrosivity and Irritation: The secondary amine functional group is highly basic and nucleophilic. Direct contact causes severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1].
Delayed Cyanide Toxicity: As an aliphatic nitrile, systemic absorption (via dermal exposure or inhalation) can lead to delayed cyanide poisoning[2]. In the liver, the cytochrome P450 system (specifically CYP2E1) hydroxylates the carbon adjacent to the nitrile group, forming an unstable cyanohydrin intermediate. This intermediate spontaneously decomposes to release hydrogen cyanide (HCN), which subsequently binds to the ferric iron (Fe3+) in cytochrome c oxidase, halting cellular respiration and causing cellular hypoxia[2][3].
Metabolic pathway illustrating the delayed cyanide toxicity of aliphatic nitriles.
Physicochemical Properties & PPE Matrix
Standard thin disposable nitrile gloves (≤5 mil) provide only a temporary physical barrier and exhibit rapid breakthrough times when exposed to liquid amines and nitriles[4]. Relying solely on standard gloves without understanding permeation rates creates a false sense of security.
Quantitative Data & PPE Requirements by Physical State
Double-glove: Heavy-duty butyl rubber outer, standard nitrile inner.
Single-glove: Standard disposable nitrile (≥5 mil) is sufficient for dry solids[4].
Eye Protection
Chemical splash goggles + full face shield.
Chemical splash goggles (ANSI Z87.1 / EN166).
Respiratory Protection
Class II Fume Hood (Mandatory).
Fume hood OR N95/FFP3 particulate respirator if weighing bulk outside hood.
Body Protection
Flame-resistant lab coat, chemical apron.
Standard lab coat with closed cuffs.
Operational Workflows: Step-by-Step Methodologies
Protocol A: Volumetric Transfer of the Free Base (Liquid)
Because the free base is volatile and rapidly permeates elastomers, the goal is to prevent vapor lock, dripping, and surface contamination.
Environmental Setup: Ensure the fume hood sash is pulled down to the lowest workable height. Verify continuous inward airflow[5].
PPE Donning: Equip chemical splash goggles, a lab coat, and double gloves (nitrile inner, butyl rubber outer).
Tool Selection: Do not use standard air-displacement micropipettes, as the vapor pressure of the nitrile will cause the liquid to drip from the tip. Use a positive displacement pipette or a glass gas-tight syringe.
Transfer Execution: Draw the liquid slowly to prevent cavitation. Transfer directly into a pre-weighed, sealable reaction vial containing your solvent.
Doffing & Decontamination: Immediately rinse the syringe with a compatible organic solvent (e.g., acetone) into a designated waste beaker. Remove the outer butyl gloves and inspect the inner nitrile gloves for any signs of degradation (swelling or discoloration) before touching other lab equipment[4][6].
Protocol B: Gravimetric Transfer of the Hydrochloride Salt (Solid)
The HCl salt eliminates the vapor hazard but introduces a fine particulate hazard that easily adheres to gloves and spatulas due to static electricity.
Static Mitigation: Wipe down the balance and the exterior of the chemical bottle with an anti-static cloth. Use an anti-static weighing boat or a grounded metal weighing funnel.
Transfer Execution: Using a micro-spatula, transfer the crystalline powder slowly. Never pour directly from the bottle , as this generates a high volume of airborne dust[7].
Sealing: Cap the weighing boat or immediately transfer the solid into the reaction vessel and seal it before removing it from the fume hood.
Surface Decontamination: Wipe the balance pan and surrounding hood floor with a damp paper towel (using water or dilute mild acid to keep the amine protonated and non-volatile), then dispose of the towel in solid hazardous waste.
Spill Response & Waste Disposal Plan
Improper disposal of nitriles can lead to severe accidents, particularly if mixed with incompatible chemicals.
Immediate Spill Response:
Liquid Spills: Do NOT use combustible absorbents like sawdust. Cover the spill with an inert, inorganic absorbent such as vermiculite or dry sand. Sweep up using non-sparking tools and place in a sealed, labeled container.
Solid Spills: Avoid dry sweeping, which aerosolizes the dust. Gently cover the powder with a damp paper towel to suppress dust, then carefully wipe it up.
Waste Management Directives:
Segregation: Collect 4-(Methylamino)butanenitrile waste in a dedicated "Hazardous Organic Waste" carboy.
Chemical Incompatibility:Never mix nitrile waste with strong acids. While aliphatic nitriles are generally stable, highly acidic conditions combined with heat can hydrolyze the nitrile group or, in the presence of trace impurities, risk the generation of lethal hydrogen cyanide gas[2].
Aqueous Waste: Keep any aqueous waste containing this compound slightly basic (pH 8-10) to ensure the amine remains soluble and to suppress any theoretical HCN off-gassing.